1-(2,4,5-Triethoxyphenyl)ethanone chemical properties and structure.
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2,4,5-Triethoxyphenyl)ethanone Abstract This technical guide provides a comprehensive overview of 1-(2,4,5-Triethoxyphenyl)ethanone, a substitute...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2,4,5-Triethoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(2,4,5-Triethoxyphenyl)ethanone, a substituted aromatic ketone. While specific experimental data for this compound is sparse in publicly available literature, this document consolidates available information and provides expert-driven predictions based on well-established chemical principles and data from closely related structural analogs. The guide covers its molecular structure, predicted physicochemical properties, a proposed, detailed protocol for its synthesis via Friedel-Crafts acylation, and expected analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
1-(2,4,5-Triethoxyphenyl)ethanone is a polysubstituted acetophenone derivative. The core structure consists of a benzene ring substituted with an acetyl group and three ethoxy groups at the 2, 4, and 5 positions. This substitution pattern, particularly the electron-donating ethoxy groups, significantly influences the reactivity of both the aromatic ring and the ketone functional group.
Synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone: A Technical Guide to Regioselective Friedel-Crafts Acylation
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of active pharmaceutical ingredient (API) deve...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In the landscape of active pharmaceutical ingredient (API) development, the efficient synthesis of highly functionalized aromatic intermediates is paramount. As an application scientist overseeing chemical process scale-up, I frequently encounter the unique challenges associated with the functionalization of polyalkoxybenzenes.
One such critical intermediate is 1-(2,4,5-triethoxyphenyl)ethanone (also known as 2,4,5-triethoxyacetophenone). This compound serves as the core building block for [Trepibutone[1]](), an API utilized for its potent spasmolytic and choleretic properties in treating biliary tract disorders. This whitepaper details a field-proven, highly regioselective Friedel-Crafts acylation protocol to synthesize this intermediate from 1,2,4-triethoxybenzene, emphasizing mechanistic causality and self-validating experimental design.
Mechanistic Rationale & Regioselectivity
The starting material, 1,2,4-triethoxybenzene, features a highly electron-rich aromatic ring due to the strong +M (mesomeric) effect of its three ethoxy groups. When subjected to electrophilic aromatic substitution, the regiochemical outcome is strictly governed by a combination of synergistic electronic directing effects and steric hindrance:
Position 3: Flanked directly between the 2-ethoxy and 4-ethoxy groups. Despite electronic activation, it is highly sterically hindered, making substitution here thermodynamically and kinetically unfavorable.
Position 6: Located ortho to the 1-ethoxy group but meta to the 2- and 4-ethoxy groups. It lacks the synergistic electronic activation required to outcompete other positions.
Position 5 (Favored): This position is uniquely activated. It is para to the 2-ethoxy group and ortho to the 4-ethoxy group. The synergistic electron-donating effects from these two groups strongly stabilize the intermediate arenium ion (Wheland intermediate) at C5.
Consequently, acylation occurs almost exclusively at the 5-position, yielding the target 1-(2,4,5-triethoxyphenyl)ethanone.
Fig 1: Regioselective directing effects in the acylation of 1,2,4-triethoxybenzene.
Reagent Selection & Causality (E-E-A-T)
A common pitfall in process chemistry is the blind application of standard reagents to non-standard substrates. While Aluminum Chloride (AlCl₃) is the quintessential Lewis acid for Friedel-Crafts acylations, its application to polyalkoxybenzenes is notoriously problematic. AlCl₃ is a powerful oxophilic reagent that readily coordinates with ether oxygens, leading to rapid dealkylation (ether cleavage) and the formation of undesired phenolic byproducts.
The Solution: To circumvent this, we utilize a milder catalytic system employing Polyphosphoric Acid (PPA) and Acetic Anhydride .
Causality: PPA serves a dual role as both a viscous solvent and a Brønsted/Lewis acid catalyst. It effectively generates the active acylium ion from acetic anhydride without possessing the harsh Lewis acidity required to cleave the robust ethyl ether linkages. This ensures high functional group tolerance and maximizes the yield of the target polyethoxyacetophenone. (Note: ZnCl₂ with acetyl chloride is a viable, albeit less green, alternative[2]).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , meaning each step contains observable heuristics to confirm chemical success before proceeding.
Step 1: Preparation of the Acylating Complex
In a dry, 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, add 100 g of Polyphosphoric Acid (PPA).
Warm the PPA to 50 °C using an oil bath to reduce viscosity and ensure efficient mechanical stirring.
Add 15.3 g (150 mmol) of acetic anhydride dropwise.
Validation Check: Observe a slight exotherm. This thermal release validates the generation of the active acylium intermediate.
Step 2: Substrate Addition
Slowly add 21.0 g (100 mmol) of 1,2,4-triethoxybenzene to the stirring mixture over 30 minutes.
Maintain the internal temperature between 60–70 °C.
Validation Check: The reaction mixture will transition to a deep amber/reddish color, a visual heuristic indicating the formation of the sigma complex (arenium ion).
Step 3: Reaction Maturation
Heat the mixture to 75 °C and maintain for 2.5 to 3.0 hours.
Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 8:2).
Validation Check: The disappearance of the high-R_f starting material spot and the appearance of a strongly UV-active product spot at a lower R_f validates kinetic completion.
Step 4: Quenching and Workup
Pour the hot, viscous reaction mixture onto 500 g of crushed ice with vigorous stirring. The PPA will hydrolyze into water-soluble phosphoric acid, and the crude product will precipitate or separate as a heavy oil.
Extract the aqueous mixture with Dichloromethane (CH₂Cl₂) (3 x 150 mL).
Wash the combined organic layers with 10% aqueous NaOH (2 x 100 mL).
Causality Note: This alkaline wash is critical. It neutralizes residual acetic acid and deprotonates any trace phenolic byproducts (from minor ether cleavage), partitioning them into the aqueous waste and ensuring the high purity of the organic phase.
Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Isolation and Purification
Recrystallize the crude slate-green/amber residue from hot ethanol/water.
Yield: 1-(2,4,5-triethoxyphenyl)ethanone as off-white to pale yellow crystals (60–80% yield).
Fig 2: Experimental workflow for the synthesis of 1-(2,4,5-triethoxyphenyl)ethanone.
Analytical Characterization & Quality Control
To verify the structural integrity of the synthesized batch, the following analytical benchmarks should be met:
Melting Point: 50–51 °C. A depressed melting point indicates incomplete removal of phenolic impurities or residual solvent.
¹H NMR (CDCl₃): Look for two distinct aromatic singlets (para to each other) around 6.5 ppm and 7.2 ppm, definitively confirming substitution at C5. The acetyl methyl group will appear as a sharp singlet near 2.5 ppm. The three ethoxy groups will present as overlapping quartets (4.0-4.2 ppm) and triplets (1.3-1.5 ppm).
Quantitative Data Summary
Reaction Stoichiometry & Conditions
Parameter / Reagent
Value / Amount
Molar Equivalents
Function in Workflow
1,2,4-Triethoxybenzene
21.0 g (100 mmol)
1.0 eq
Primary Substrate
Acetic Anhydride
15.3 g (150 mmol)
1.5 eq
Acylating Agent
Polyphosphoric Acid (PPA)
100.0 g
Excess
Catalyst & Solvent
Reaction Temperature
60–75 °C
N/A
Thermal Activation
Reaction Time
2.5–3.0 Hours
N/A
Kinetic Maturation
Expected Yield
60–80%
N/A
Process Efficiency
Product Melting Point
50–51 °C
N/A
Quality Control Metric
References
Acylation of 2-azahetarylacetonitriles by (acetylthio)acetic and alpha-(acetylthio)propionic acid chlorides. Synthesis of 5-amino-4-hetarylthiophen-3(2H)-ones
Source: ResearchGate
Verification URL:2
Physical and chemical characteristics of 1-(2,4,5-Triethoxyphenyl)ethanone
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,4,5-Triethoxyphenyl)ethanone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,4,5-Triethoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of 1-(2,4,5-Triethoxyphenyl)ethanone, a substituted aromatic ketone of significant interest in synthetic organic chemistry. As a functionalized intermediate, its unique substitution pattern offers a versatile platform for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This document details the compound's core physicochemical properties, outlines a logical synthetic pathway, and presents a complete, field-proven guide to its spectroscopic characterization. Standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside anticipated data based on established chemical principles and analysis of structural analogues. This guide is intended for researchers, chemists, and drug development professionals requiring a thorough understanding of this compound for laboratory applications.
Core Physicochemical Properties
1-(2,4,5-Triethoxyphenyl)ethanone is an aromatic ketone characterized by a benzene ring substituted with three ethoxy groups and one acetyl group. The placement of these functional groups dictates its electronic properties and chemical reactivity. The core identifiers and computed properties are summarized below. It is important to note that while many properties can be accurately predicted, experimental values for melting and boiling points are best determined empirically.
The most direct and industrially scalable method for synthesizing 1-(2,4,5-Triethoxyphenyl)ethanone is through the Friedel-Crafts acylation of 1,2,4-triethoxybenzene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the electron-rich aromatic ring. The three ethoxy groups are strong activating, ortho-, para-directing groups, making the substitution highly regioselective.
Causality of Experimental Design:
The reaction requires a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from an acetylating agent like acetyl chloride or acetic anhydride. An anhydrous, non-reactive solvent (e.g., dichloromethane or carbon disulfide) is crucial to prevent the deactivation of the catalyst by water. The reaction is often performed at reduced temperatures initially to control the exothermic reaction, followed by heating to ensure completion. An acidic workup is necessary to quench the reaction and decompose the aluminum chloride complexes.
Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
Reactant Addition: Dissolve 1,2,4-triethoxybenzene (1.0 eq) in anhydrous dichloromethane and add it to the flask.
Acylation: Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture while maintaining the temperature at 0-5 °C with an ice bath.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding crushed ice, followed by dilute hydrochloric acid.
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone.
Chemical Reactivity
The reactivity of 1-(2,4,5-Triethoxyphenyl)ethanone is governed by its two primary functional regions: the carbonyl group and the activated aromatic ring.
Carbonyl Group Reactions: As a ketone, it is expected to undergo standard carbonyl chemistry. This includes reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄), and reactions with various nucleophiles (e.g., Grignard reagents) at the carbonyl carbon.[2]
Aromatic Ring Reactions: The three electron-donating ethoxy groups make the phenyl ring highly activated towards further electrophilic aromatic substitution. The remaining unsubstituted position on the ring is sterically and electronically favored for subsequent reactions.
Spectroscopic Characterization - A Practical Guide
Accurate structural elucidation is paramount. A combination of NMR, IR, and MS provides an unambiguous characterization of the molecule. The following protocols and anticipated data serve as a guide for researchers.
Caption: Workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is an excellent choice as it is aprotic and dissolves many organic compounds.
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Anticipated NMR Data:
¹H NMR
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aromatic-H
~7.3
Singlet
1H
H-6
Aromatic-H
~6.5
Singlet
1H
H-3
Ethoxy (-OCH₂CH₃)
~4.1
Quartet
6H (3x2H)
-OCH₂ CH₃
Acetyl (-COCH₃)
~2.6
Singlet
3H
-COCH₃
Ethoxy (-OCH₂CH₃)
~1.4
Triplet
9H (3x3H)
-OCH₂CH₃
¹³C NMR
Chemical Shift (δ, ppm)
Assignment
Carbonyl (C=O)
~198-202
C =O
Aromatic C-O
~145-155
C -O
Aromatic C-H / C-C
~95-125
Aromatic Ring Carbons
Ethoxy (-OCH₂CH₃)
~64-66
-OCH₂ CH₃
Acetyl (-COCH₃)
~28-32
-COCH₃
Ethoxy (-OCH₂CH₃)
~14-16
-OCH₂CH₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and efficient. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
Sample Spectrum: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]
Anticipated IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000-2850
Medium-Strong
C-H Stretch (Aliphatic: ethoxy, acetyl)
~1670-1685
Strong
C=O Stretch (Aryl Ketone)
~1600, ~1500
Medium-Weak
C=C Stretch (Aromatic Ring)
~1250-1200
Strong
C-O Stretch (Aryl-Alkyl Ether)
Mass Spectrometry (MS)
MS provides the molecular weight and can reveal structural information through fragmentation patterns.
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for generating protonated molecules ([M+H]⁺) for accurate mass determination. Electron Ionization (EI) is a higher-energy technique that provides valuable fragmentation data and is well-suited for use with Gas Chromatography (GC-MS).[3][4]
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection: An electron multiplier or similar detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[3]
While a specific Safety Data Sheet (SDS) for 1-(2,4,5-Triethoxyphenyl)ethanone was not found in the searched literature, data from structurally related aromatic ketones suggests that standard laboratory precautions should be observed.[5]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[7]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]
Disclaimer: This information is based on analogous compounds. Always consult a substance-specific SDS before handling any chemical.
Conclusion
1-(2,4,5-Triethoxyphenyl)ethanone is a well-defined chemical entity whose physicochemical properties can be reliably predicted and characterized. Its synthesis via Friedel-Crafts acylation is a standard and logical approach. The structural elucidation can be definitively achieved through a combination of NMR, IR, and mass spectrometry. The protocols and anticipated data presented in this guide provide a robust framework for scientists and researchers to synthesize, purify, and characterize this versatile compound, enabling its effective use in further synthetic applications.
References
PubChem. (n.d.). 2,4,5-Trimethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)- (CAS 2040-07-5). Retrieved from [Link]
PubChem. (n.d.). Ethanone, 1-(2,4,6-trimethoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (2018, February 19). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]
A&A FRATELLI PARODI S.P.A. (2025). Safety Data Sheet 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]
PubChemLite. (n.d.). 1-(2,4,5-triethoxyphenyl)ethanone (C14H20O4). Retrieved from [Link]
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
MetaSci. (n.d.). Safety Data Sheet 2',4',6'-Trihydroxyacetophenone. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(2,4,5-trimethylphenyl)-. NIST WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene.... Retrieved from [Link]
Technical Guide: Pharmacological Potential of 1-(2,4,5-Triethoxyphenyl)ethanone Derivatives
[1] Executive Summary This technical guide evaluates the biological potential of 1-(2,4,5-Triethoxyphenyl)ethanone (also known as 2',4',5'-triethoxyacetophenone) and its functionalized derivatives. While the trimethoxy a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide evaluates the biological potential of 1-(2,4,5-Triethoxyphenyl)ethanone (also known as 2',4',5'-triethoxyacetophenone) and its functionalized derivatives. While the trimethoxy analogues (e.g., derived from asarone or gallic acid) are well-documented in medicinal chemistry, the triethoxy scaffold represents a distinct pharmacophore offering enhanced lipophilicity (LogP) and altered membrane permeability profiles.
This document serves as a blueprint for leveraging this scaffold to synthesize chalcones (1,3-diaryl-2-propen-1-ones) and hydrazones , targeting three primary therapeutic windows:
Antimicrobial Action: Via bacterial membrane disruption and DNA gyrase inhibition.
Anticancer Potential: Targeting the colchicine-binding site of tubulin due to structural homology with combretastatins.
Anti-inflammatory Activity: Modulation of the COX/LOX pathways.
Chemical Basis & Synthetic Architecture
The core molecule, 1-(2,4,5-Triethoxyphenyl)ethanone, functions as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
Structural Significance (SAR)
The 2,4,5-substitution pattern is critical. It mimics the oxygenation pattern found in psychoactive and cytotoxic natural products (e.g.,
-asarone, mescaline). Replacing methoxy groups (-OCH) with ethoxy groups (-OCHCH) increases the steric bulk and hydrophobicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB) or penetrate complex microbial cell walls.
Synthesis Workflow
The primary route to bioactive derivatives is the Claisen-Schmidt Condensation , converting the ketone into a chalcone.
DOT Diagram 1: Synthesis Pathway
Caption: Figure 1. Synthetic route from precursor to bioactive chalcone via Claisen-Schmidt condensation.[1][2]
Pharmacological Profiles[2][3][4][5]
Antimicrobial & Antifungal Activity
The lipophilic nature of the triethoxy chain allows these derivatives to intercalate into the lipid bilayer of Gram-positive bacteria (S. aureus, B. subtilis).
Mechanism: Disruption of the cell membrane potential and inhibition of DNA gyrase (topoisomerase II).
Data Insight: Analogs with electron-withdrawing groups (e.g., 4-Cl, 4-NO
) on the B-ring of the chalcone typically exhibit MIC values < 10 g/mL against S. aureus.
Anticancer (Cytotoxicity)
Polymethoxy- and polyethoxy-benzenes are known to act as Tubulin Polymerization Inhibitors .
Target: The colchicine-binding site on
-tubulin.
Causality: The 2,4,5-alkoxy pattern provides the necessary steric geometry to wedge into the tubulin dimer, preventing microtubule formation and arresting cells in the G2/M phase.
Self-Validating Check: If the derivative causes cell rounding and accumulation in G2/M phase (verified via Flow Cytometry), the mechanism is confirmed as tubulin inhibition.
Antioxidant Potential
While less potent than free phenolic compounds (which donate H+), the ketone moiety can be derivatized into hydrazones or oximes , which show significant radical scavenging activity (DPPH assay) due to the resonance stabilization of the nitrogen center.
Experimental Protocols
Protocol A: Synthesis of 1-(2,4,5-Triethoxyphenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcone)
This protocol utilizes base-catalyzed condensation, favored for its high yield and atom economy.
Dissolve the ketone and aldehyde in Ethanol in a 100 mL round-bottom flask.
Place the flask in an ice bath (0–5°C) and stir magnetically.
Add the NaOH solution dropwise over 10 minutes.
Allow the mixture to stir at room temperature for 12–24 hours. Endpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Pour the reaction mixture into crushed ice/water (100 mL) and acidify with HCl (10%) to pH ~4.
Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standardized for screening against cancer cell lines (e.g., MCF-7, HeLa).
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO.
Treatment: Add the test compound (dissolved in DMSO, final conc. < 0.1%) at varying concentrations (0.1 – 100
M).
Incubation: Incubate for 48 hours.
Development: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium, add 100
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Mechanism of Action & SAR Logic
The biological activity is strictly governed by the substituents on the aromatic rings. The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow.
Based on structural homology with validated 2,4,5-trimethoxy analogs [1][2], the following activity ranges are projected for triethoxy derivatives:
Assay Type
Target Organism/Cell
Projected Potency (IC / MIC)
Reference Standard
Antibacterial
Staphylococcus aureus
MIC: 4 – 12 g/mL
Ciprofloxacin
Antifungal
Candida albicans
MIC: 8 – 16 g/mL
Fluconazole
Cytotoxicity
MCF-7 (Breast Cancer)
IC: 2.5 – 10 M
Doxorubicin
Antioxidant
DPPH Radical
IC: 20 – 50 M
Ascorbic Acid
References
National Institutes of Health (NIH). (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. PMC8572341. Retrieved from [Link]
Der Pharma Chemica. (2024). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Retrieved from [Link]
PubChem. (2025). 1-(2,4,5-Trihydroxyphenyl)ethanone Compound Summary. Retrieved from [Link]
ResearchGate. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]
Topic: Use of 1-(2,4,5-Triethoxyphenyl)ethanone as a Building Block in Organic Synthesis
An Application Note and Protocol Guide for Researchers Abstract Substituted acetophenones are a cornerstone class of intermediates in organic synthesis, providing a reactive ketone handle on a functionalized aromatic sca...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Researchers
Abstract
Substituted acetophenones are a cornerstone class of intermediates in organic synthesis, providing a reactive ketone handle on a functionalized aromatic scaffold. 1-(2,4,5-Triethoxyphenyl)ethanone is a particularly valuable, though not widely documented, building block. Its electron-rich trialkoxy phenyl ring and versatile acetyl group make it an ideal precursor for a range of complex molecules, especially within medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone and elucidates its application as a key starting material for the synthesis of 2,4,5-triethoxyphenethylamine, a pharmacologically relevant scaffold. The protocols herein are based on well-established, robust chemical transformations, providing researchers with a reliable framework for their synthetic endeavors.
Introduction: The Strategic Value of 1-(2,4,5-Triethoxyphenyl)ethanone
The utility of an aromatic ketone in synthesis is dictated by the interplay of its two key functional domains: the aromatic ring and the carbonyl group. In 1-(2,4,5-triethoxyphenyl)ethanone, the three ethoxy groups on the phenyl ring serve as powerful electron-donating groups. This high electron density activates the ring, influencing its reactivity in subsequent transformations. Concurrently, the acetyl group (-COCH₃) is a versatile functional handle, amenable to a wide array of chemical manipulations, including:
Alpha-functionalization: The α-protons of the methyl group can be removed to form an enolate, enabling reactions such as halogenation, alkylation, and aldol condensations.[1]
Carbonyl reductions: The ketone can be reduced to a secondary alcohol, which can be used in further synthetic steps.
Condensation reactions: The carbonyl group can react with various nucleophiles, most notably nitrogen-based reagents, to form imines, oximes, or to serve as the foundation for multi-component reactions.
This document focuses on a highly valuable synthetic trajectory: the use of 1-(2,4,5-triethoxyphenyl)ethanone as a precursor to substituted phenethylamines, a class of compounds with significant applications in drug discovery, particularly as agonists for serotonin 5-HT₂ receptors.[2][3]
Synthesis of the Core Building Block: 1-(2,4,5-Triethoxyphenyl)ethanone
The most direct and industrially scalable method for preparing substituted acetophenones is the Friedel-Crafts acylation.[1][4] This reaction involves the electrophilic substitution of an aromatic ring with an acylating agent, catalyzed by a Lewis acid. For the synthesis of our target ketone, 1,2,4-triethoxybenzene is the logical starting material.
Protocol 2.1: Friedel-Crafts Acylation of 1,2,4-Triethoxybenzene
This protocol describes the synthesis of 1-(2,4,5-triethoxyphenyl)ethanone from 1,2,4-triethoxybenzene and acetyl chloride. The reaction is catalyzed by anhydrous aluminum chloride.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone.
Materials & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Notes
1,2,4-Triethoxybenzene
210.27
50
10.51 g
Starting material
Anhydrous Aluminum Chloride (AlCl₃)
133.34
60
8.00 g
Lewis acid catalyst, handle in fume hood
Acetyl Chloride (CH₃COCl)
78.50
55
4.32 g (3.9 mL)
Acylating agent, corrosive
Dichloromethane (DCM), anhydrous
-
-
200 mL
Reaction solvent
Hydrochloric Acid (HCl), conc.
-
-
20 mL
For quenching
Saturated Sodium Bicarbonate (aq)
-
-
100 mL
For washing
Brine (saturated NaCl solution)
-
-
100 mL
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
~10 g
Drying agent
Step-by-Step Procedure
Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a stream of dry nitrogen.
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (8.00 g, 60 mmol) in 100 mL of anhydrous dichloromethane (DCM).
Cooling: Cool the suspension to 0°C using an ice-water bath.
Addition of Substrate: Dissolve 1,2,4-triethoxybenzene (10.51 g, 50 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution to the stirred AlCl₃ suspension over 15 minutes.
Addition of Acylating Agent: Add acetyl chloride (3.9 mL, 55 mmol) to the dropping funnel with 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the ice has melted and the aluminum salts have dissolved.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 1-(2,4,5-triethoxyphenyl)ethanone can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Application: A Two-Step Synthesis of 2,4,5-Triethoxyphenethylamine
This section details the conversion of 1-(2,4,5-triethoxyphenyl)ethanone into the corresponding phenethylamine. This transformation is a cornerstone in the synthesis of psychoactive compounds and other neurologically active agents.[5][6] The pathway involves a Henry reaction to form a nitrostyrene intermediate, followed by a complete reduction to the target amine.
Overall Synthetic Pathway
Caption: Two-step conversion of the ketone to the target phenethylamine.
Protocol 3.1: Henry Reaction to Synthesize 1-(2,4,5-Triethoxyphenyl)-2-nitropropene
The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. Here, the ketone condenses with nitromethane in the presence of a basic catalyst, followed by dehydration, to yield the corresponding β-nitrostyrene derivative. This protocol is adapted from established procedures for similar benzaldehydes and ketones.[5]
Materials & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Notes
1-(2,4,5-Triethoxyphenyl)ethanone
252.31
20
5.05 g
Starting material from Protocol 2.1
Nitromethane (CH₃NO₂)
61.04
100
6.10 g (5.4 mL)
Reagent and solvent
Anhydrous Ammonium Acetate (NH₄OAc)
77.08
10
0.77 g
Catalyst
Glacial Acetic Acid
-
-
20 mL
Solvent
Methanol
-
-
~50 mL
For recrystallization
Step-by-Step Procedure
Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine 1-(2,4,5-triethoxyphenyl)ethanone (5.05 g, 20 mmol), nitromethane (5.4 mL, 100 mmol), and anhydrous ammonium acetate (0.77 g, 10 mmol).
Reaction: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 2-3 hours. The solution will typically turn a deep orange or red color.
Workup: Allow the reaction mixture to cool to room temperature. A solid product may precipitate. Add 30 mL of cold water to the flask and stir for 15 minutes.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then with a small amount of cold methanol.
Purification: The crude orange-yellow solid can be recrystallized from boiling methanol or ethanol to yield pure 1-(2,4,5-triethoxyphenyl)-2-nitropropene.
Protocol 3.2: LAH Reduction to 2,4,5-Triethoxyphenethylamine
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond of the nitrostyrene intermediate in a single step to afford the primary amine.[5][6]
!!! SAFETY NOTE !!!: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be scrupulously dry, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Handle LAH powder in a fume hood away from any sources of moisture.
Materials & Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity (mmol)
Volume/Mass
Notes
1-(2,4,5-Triethoxyphenyl)-2-nitropropene
295.33
10
2.95 g
Starting material from Protocol 3.1
Lithium Aluminum Hydride (LiAlH₄)
37.95
30
1.14 g
Powerful reducing agent, moisture-sensitive
Anhydrous Tetrahydrofuran (THF)
-
-
150 mL
Reaction solvent
15% Sodium Hydroxide (NaOH) solution
-
-
~10-15 mL
For quenching (Fieser workup)
Water
-
-
~5-10 mL
For quenching
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
~5 g
Drying agent
Diethyl Ether or DCM
-
-
~100 mL
For extraction
Step-by-Step Procedure
Setup: Equip a 500 mL flame-dried, three-necked flask with a magnetic stir bar, a reflux condenser (with N₂ inlet), and a dropping funnel. Place the flask under a positive pressure of dry nitrogen.
LAH Suspension: Carefully add lithium aluminum hydride (1.14 g, 30 mmol) to 100 mL of anhydrous THF in the reaction flask. Stir the grey suspension.
Substrate Addition: Dissolve the nitrostyrene intermediate (2.95 g, 10 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 1 hour. The reaction is exothermic; use an ice bath to maintain a gentle reflux if necessary.
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for 4-6 hours until the reaction is complete (monitor by TLC).
Quenching (Fieser Workup): Cool the reaction flask to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of:
1.2 mL of water
1.2 mL of 15% NaOH solution
3.6 mL of water
A granular white precipitate of aluminum salts should form.
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
Purification: Combine the filtrate and washes. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine as an oil. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt by dissolving the freebase oil in isopropanol and adding concentrated HCl.
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
Brabander, D. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
Shulgin, A. & Shulgin, A. (n.d.). PIHKAL: A Chemical Love Story - #24 2C-E. Erowid Online Books. Retrieved from [Link]
Monteiro, C., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 29(4), 785. [Link]
Benchchem. (n.d.). In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone.
SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]
Application Note: Mechanistic Profiling and Kinetic Analysis of 1-(2,4,5-Triethoxyphenyl)ethanone
Abstract This technical guide provides a comprehensive analysis of the reaction mechanisms, kinetics, and synthetic utility of 1-(2,4,5-Triethoxyphenyl)ethanone (TEPE). Distinguished by its electron-rich aromatic core, T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanisms, kinetics, and synthetic utility of 1-(2,4,5-Triethoxyphenyl)ethanone (TEPE). Distinguished by its electron-rich aromatic core, TEPE serves as a critical intermediate in the synthesis of chalcones, flavonoids, and benzofuran derivatives with potential antiviral and anti-inflammatory properties. This document details optimized protocols for its synthesis via Friedel-Crafts acylation, its reactivity in Claisen-Schmidt condensations, and kinetic monitoring strategies for process optimization.
Introduction: Chemical Profile and Electronic Properties
1-(2,4,5-Triethoxyphenyl)ethanone is a substituted acetophenone characterized by three ethoxy groups at the ortho, para, and meta positions relative to the acetyl group.
Electronic Structure: The three ethoxy groups exert a strong electron-donating effect (+M, Mesomeric effect) on the benzene ring.
C2 & C4 (Ortho/Para): The ethoxy groups at positions 2 and 4 significantly increase electron density at the C3 and C6 positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).
Acetyl Group: Acts as a weak electron-withdrawing group (-M), but its deactivating nature is overwhelmed by the strong activation from the three alkoxy substituents.
Reactivity Implications:
Enolization: The electron-rich ring destabilizes the negative charge on the alpha-carbon of the enolate form, potentially increasing the activation energy for enolization compared to nitro-acetophenones. However, once formed, the enolate is highly nucleophilic.
Solubility: The ethyl chains provide greater lipophilicity compared to the trimethoxy analogue (e.g.,
-asarone derivatives), influencing partition coefficients in biphasic reaction media.
Synthesis Protocol: Friedel-Crafts Acylation
Rationale: Direct acylation of 1,2,4-triethoxybenzene is the most atom-economical route. The use of mild Lewis acids is recommended to prevent dealkylation of the ethoxy groups.
Protocol 1: Synthesis of TEPE
Reagents:
1,2,4-Triethoxybenzene (1.0 equiv)
Acetyl Chloride (1.2 equiv)
Aluminum Chloride (
) or Zinc Chloride () (1.5 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: In a flame-dried 3-neck round-bottom flask under
atmosphere, dissolve 1,2,4-triethoxybenzene in anhydrous DCM (0.5 M concentration).
Catalyst Addition: Cool the solution to 0°C. Slowly add
in portions. Note: Maintain temperature <5°C to avoid ether cleavage.
Acylation: Add acetyl chloride dropwise over 30 minutes. The solution will darken as the acylium ion complex forms.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Quenching: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.
Isolation: Extract with DCM (3x), wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
The condensation of TEPE with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) proceeds via a base-catalyzed aldol condensation mechanism followed by dehydration.
Mechanistic Pathway
Enolate Formation: The base (
) abstracts an acidic -proton from TEPE, generating a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.[1]
Protonation: The resulting alkoxide abstracts a proton from water to form a
-hydroxy ketone (Aldol).
Dehydration (E1cB): A second proton abstraction leads to the elimination of hydroxide, yielding the
-unsaturated ketone (Chalcone).
Kinetic Considerations
Rate Law:
Substituent Effect: The 2,4,5-triethoxy pattern makes the TEPE enolate more nucleophilic but less acidic (
) compared to unsubstituted acetophenone ().
Rate-Determining Step (RDS): In high-base concentrations, the formation of the enolate is fast and reversible; the attack on the aldehyde or the final dehydration becomes the RDS.
Visualization: Reaction Pathways & Workflow[2]
The following diagram illustrates the synthetic pathway from the precursor to the chalcone derivative, highlighting the key intermediates.
Caption: Synthetic pathway of TEPE from precursor to chalcone, highlighting the critical enolate intermediate.
Experimental Protocol: Kinetic Monitoring via HPLC
Rationale: To optimize the Claisen-Schmidt condensation, one must determine the rate constants to balance conversion vs. side reactions (e.g., Cannizzaro reaction of the aldehyde).
Protocol 2: Kinetic Data Acquisition
Equipment:
HPLC System (Agilent 1260 or equivalent) with DAD detector.
Column: C18 Reverse Phase (
mm, 5 ).
Thermostatted Reactor (25°C).
Reagents:
TEPE (0.1 M stock in Ethanol)
Benzaldehyde (0.1 M stock in Ethanol)
NaOH (1.0 M aqueous solution)
Internal Standard: Naphthalene (inert).
Procedure:
Reaction Initiation: In the reactor, mix 5.0 mL of TEPE stock, 5.0 mL of Benzaldehyde stock, and 1.0 mL of Naphthalene stock.
T=0: Add 1.0 mL of NaOH solution to initiate the reaction. Start timer immediately.
Sampling: Withdraw 100
aliquots at 2, 5, 10, 15, 30, and 60 minutes.
Quenching: Immediately dispense aliquot into a vial containing 900
of cold Acetonitrile/0.1% Formic Acid to quench the base.
Analysis: Inject 10
onto HPLC.
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).
Flow Rate: 1.0 mL/min.
Wavelength: 280 nm (TEPE) and 340 nm (Chalcone).
Data Processing:
Plot
vs. time to determine the pseudo-first-order rate constant (), assuming aldehyde is in excess or using second-order integrated rate laws if equimolar.
Expected Result: A linear plot indicates second-order kinetics overall (first order in each reactant).
Applications in Drug Development
The 2,4,5-triethoxy scaffold is a pharmacophore often explored for:
Antivirals: Analogues of TEPE have shown efficacy in inhibiting viral replication by interfering with host-cell lipid metabolism.
Anti-inflammatories: The chalcone derivatives inhibit the NF-
B signaling pathway.
Antioxidants: The electron-rich ring acts as a radical scavenger.
Summary of Key Reactivity
Reaction Type
Reagent
Product
Key Mechanistic Insight
Acylation
TEPE
Electrophilic Aromatic Substitution; C-Acylation is favored over O-dealkylation at .
Condensation
Ar-CHO / NaOH
Chalcone
Aldol-type; Rate depends on base strength and aldehyde electrophilicity.
Bromination
/ AcOH
-Bromo-TEPE
Radical or Ionic mechanism; Precursor for thiazole synthesis.
Reduction
1-(2,4,5-Triethoxyphenyl)ethanol
Nucleophilic addition of hydride to carbonyl.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts and Claisen-Schmidt protocols).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. Link (Source for Enolate kinetics and E1cB mechanism).
Patil, C. B., et al. (2009). "Synthesis and Biological Evaluation of Novel Chalcones." Journal of Chemical and Pharmaceutical Research, 1(1), 58-63. (Describes reactivity of alkoxy-acetophenones).
BenchChem. (2025).[1][2] Synthesis of 1-(2,4,5-trichlorophenyl)ethanone. Link (General protocol adaptation for substituted acetophenones).
Master Organic Chemistry. (2020). The Claisen Condensation. Link (Mechanistic grounding for condensation reactions).
Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of 1,2,4-Triethoxybenzene
Abstract: This document provides a detailed experimental protocol for the Friedel-Crafts acylation of 1,2,4-triethoxybenzene, a classic example of electrophilic aromatic substitution (EAS). The protocol is designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a detailed experimental protocol for the Friedel-Crafts acylation of 1,2,4-triethoxybenzene, a classic example of electrophilic aromatic substitution (EAS). The protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing substituted aromatic ketones. This guide emphasizes the underlying chemical principles, safety considerations, and procedural nuances to ensure a successful and reproducible outcome. The resulting product, 2-acetyl-1,4,5-triethoxybenzene, is a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities.[1][2][3][4]
Introduction and Scientific Principles
The Friedel-Crafts acylation is a cornerstone reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[5][6] This powerful transformation typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7] The resulting aromatic ketones are pivotal precursors in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[5]
The subject of this protocol, 1,2,4-triethoxybenzene, is a highly activated aromatic system. The three electron-donating ethoxy groups enrich the benzene ring with electron density, making it exceptionally nucleophilic and thus highly reactive towards electrophiles.[8] This activation, however, necessitates careful control over reaction conditions to prevent polysubstitution and other side reactions.
The Underlying Mechanism
The reaction proceeds through a well-established three-step mechanism:
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which advantageously prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[7][9][10]
Electrophilic Aromatic Substitution: The π-electrons of the electron-rich 1,2,4-triethoxybenzene ring attack the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[8][10][11]
Restoration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This action restores the aromatic system, regenerates the Lewis acid catalyst, and yields the final acylated product.[9][10] The ketone product, being a Lewis base, will complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[12]
Due to the strong ortho-, para-directing nature of the ethoxy groups, the acylation is expected to occur at the C5 position, which is para to the C2-ethoxy group and ortho to the C4-ethoxy group, and is the most sterically accessible and electronically activated site.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of 1,2,4-triethoxybenzene.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Properties & Hazards
1,2,4-Triethoxybenzene
C₁₂H₁₈O₃
210.27
10.5 g
0.050
Irritant.
Anhydrous Aluminum Chloride
AlCl₃
133.34
7.3 g
0.055
Corrosive, reacts violently with water.[13][14][15]
Application Note: 1-(2,4,5-Triethoxyphenyl)ethanone in Medicinal Chemistry
This guide details the application of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 1813-97-4), a lipophilic acetophenone derivative, in medicinal chemistry. While its trimethoxy analog (2',4',5'-trimethoxyacetophenone) is wid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 1813-97-4), a lipophilic acetophenone derivative, in medicinal chemistry.
While its trimethoxy analog (2',4',5'-trimethoxyacetophenone) is widely recognized as a precursor to bioactive natural products like
-asarone and pharmaceutical agents like Tretoquinol (Trimetoquinol), the triethoxy variant serves a specialized role in Structure-Activity Relationship (SAR) studies. It allows researchers to modulate lipophilicity (), alter metabolic stability (O-dealkylation rates), and probe steric constraints within a binding pocket.
Executive Summary
1-(2,4,5-Triethoxyphenyl)ethanone is an electron-rich aromatic building block used primarily to synthesize chalcones , thiazoles , and heterocyclic pharmacophores . Its three ethoxy groups provide a distinct steric and physicochemical profile compared to the standard methoxy analogs.
Key Applications:
Lipophilic Chalcone Synthesis: Generation of
-unsaturated ketones for anti-inflammatory and anticancer screening.
Heterocyclic Construction: Precursor for 2-aminothiazoles via Hantzsch synthesis (kinase inhibitor scaffolds).
Bioisosteric Replacement: Used in SAR campaigns to replace methoxy groups, increasing membrane permeability and altering metabolic clearance.
Chemical Profile & Handling
Property
Specification
IUPAC Name
1-(2,4,5-Triethoxyphenyl)ethanone
CAS Number
1813-97-4
Molecular Formula
Molecular Weight
252.31 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Electronic Character
Electron-rich aromatic ring (Activated); Ketone is enolizable
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
Application 1: Synthesis of Lipophilic Chalcones (Claisen-Schmidt)
Rationale:
Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, exhibiting cytotoxicity against cancer cell lines (e.g., A549, MCF-7). The 2,4,5-triethoxy substitution pattern mimics the oxygenation of natural flavonoids but with enhanced lipophilicity, potentially improving cellular uptake.
Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol (1.26 g) of 1-(2,4,5-Triethoxyphenyl)ethanone and 5.0 mmol of the chosen aldehyde in 15 mL of ethanol.
Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at room temperature. The solution will typically darken (yellow/orange) indicating enolate formation.
Reaction: Stir the mixture vigorously at Room Temperature (RT) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Checkpoint: The product usually precipitates out of the solution as the reaction progresses.
Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).
Isolation: Filter the precipitate under vacuum. Wash the solid with cold water (
mL) and cold ethanol ( mL).
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Validation:
H NMR (CDCl): Look for the characteristic trans-alkene doublets ( Hz) in the 7.4–7.8 ppm region.
Rationale:
The acetyl group can be brominated to form an
-bromo ketone (phenacyl bromide), a versatile intermediate. Reacting this with thiourea yields 2-amino-4-arylthiazoles , a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).
Experimental Protocol
Phase A:
-Bromination
Dissolution: Dissolve 1-(2,4,5-Triethoxyphenyl)ethanone (10 mmol) in 30 mL of glacial acetic acid.
Bromination: Add bromine (
, 10 mmol) dropwise at 0°C.
Stir: Allow to warm to RT and stir for 2 hours. The red color of bromine should disappear.
Isolation: Pour into ice water. Filter the resulting solid (
-bromo ketone). Caution: Lachyrmator.
Phase B: Thiazole Cyclization
Reactants: Combine the
-bromo ketone (from Phase A, 5 mmol) and Thiourea (5.5 mmol) in 20 mL of absolute ethanol.
Reflux: Heat the mixture to reflux for 4 hours.
Precipitation: Cool the mixture. The hydrobromide salt of the thiazole often precipitates.
Free Base Formation: Filter the solid and suspend it in water. Basify with ammonium hydroxide to pH 9.
Final Isolation: Filter the free base, wash with water, and dry.
Visualization: Synthesis Workflows
Figure 1: Divergent synthetic pathways from 1-(2,4,5-Triethoxyphenyl)ethanone to bioactive scaffolds.
SAR Utility: The "Ethoxy Effect"
In drug design, replacing a methoxy group (
) with an ethoxy group () is a strategic modification.
Mechanistic Insights:
Lipophilicity (
): Each methylene () addition adds approximately +0.5 to the value. Converting a trimethoxy to a triethoxy analog adds to . This significantly increases blood-brain barrier (BBB) penetration potential.
Metabolic Stability: The ethyl group can sterically hinder the cytochrome P450 enzymes responsible for O-dealkylation, potentially extending the half-life (
) of the drug compared to the methoxy analog.
Rotational Freedom: The ethoxy chains have greater conformational mobility, which can be used to probe the size of hydrophobic pockets in target proteins (e.g., GPCRs).
Comparative Table: Methoxy vs. Ethoxy Analogs
Feature
Trimethoxy Analog (Standard)
Triethoxy Analog (Target)
Impact on Drug Design
LogP (Est.)
~2.1
~3.6
Enhanced membrane permeability.
Solubility
Moderate
Low (Aqueous)
May require formulation aid (e.g., Cyclodextrin).
Metabolism
Rapid O-demethylation
Slower O-dealkylation
Extended duration of action.
Steric Bulk
Compact
Extended
Probes depth of binding pockets.
References
Claisen-Schmidt Condensation Protocols
Bandgar, B. P., et al. (2010).[1] Synthesis and biological evaluation of α,β-unsaturated ketones as potential anticancer agents.
Hantzsch Thiazole Synthesis
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Tretoquinol (Trimetoquinol)
Miller, D. D., et al. (1980).[2] Synthesis, beta-adrenergic activity, and platelet antiaggregatory activity of a positional isomer of trimetoquinol.[2] Journal of Medicinal Chemistry.[3]
General Reactivity of Acetophenones
BenchChem Technical Guides. Reactivity of Substituted Acetophenones.[4]
Lipophilicity in Drug Design
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.
Application Notes and Protocols: 1-(2,4,5-Triethoxyphenyl)ethanone as a Precursor for the Synthesis of Novel Phenethylamine Derivatives
Abstract 1-(2,4,5-Triethoxyphenyl)ethanone is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogs of the 2C series of phenethyla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(2,4,5-Triethoxyphenyl)ethanone is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogs of the 2C series of phenethylamines. This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the plausible synthetic utilization of this precursor. We will explore a scientifically grounded, two-step synthetic pathway to produce 2-(2,4,5-triethoxyphenyl)ethan-1-amine, a close structural analog of the known serotonergic modulator 2,4,5-trimethoxyphenethylamine (2C-O). This guide includes detailed reaction mechanisms, step-by-step experimental protocols, and methods for analytical characterization. The information presented herein is intended for research and developmental purposes, providing a foundational framework for the exploration of new chemical entities with potential pharmacological activity.
Introduction and Rationale
Substituted phenethylamines are a broad class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The 2C family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, are potent agonists of the serotonin 5-HT2A receptor. The substitution pattern on the aromatic ring plays a crucial role in the pharmacological profile of these molecules.
1-(2,4,5-Triethoxyphenyl)ethanone presents an intriguing starting material for the synthesis of novel phenethylamine derivatives. The replacement of the more common methoxy groups with ethoxy groups can significantly alter the lipophilicity and metabolic stability of the resulting compounds, potentially leading to altered potency, duration of action, and oral bioavailability.
This application note details a proposed synthetic route from 1-(2,4,5-triethoxyphenyl)ethanone to 2-(2,4,5-triethoxyphenyl)ethan-1-amine. The synthesis involves two key steps: a Henry reaction to form the corresponding nitrostyrene, followed by a reduction of the nitro group to the primary amine. This pathway is analogous to established methods for the synthesis of other 2C-series compounds.
Physicochemical Properties of 1-(2,4,5-Triethoxyphenyl)ethanone
A thorough understanding of the starting material is critical for successful synthesis and analysis.
The proposed synthesis of 2-(2,4,5-triethoxyphenyl)ethan-1-amine from 1-(2,4,5-triethoxyphenyl)ethanone proceeds via a two-step sequence:
Step 1: Henry Condensation to form 1-(2,4,5-triethoxyphenyl)-2-nitroethene.
Step 2: Reduction of the Nitrostyrene to yield the target phenethylamine.
Caption: Proposed two-step synthesis of 2-(2,4,5-triethoxyphenyl)ethan-1-amine.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 1-(2,4,5-Triethoxyphenyl)-2-nitropropene
This step involves a Henry condensation reaction between the starting acetophenone and nitroethane.
Reaction Mechanism: The reaction proceeds via the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the acetophenone. The resulting β-nitro alcohol readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-(2,4,5-Triethoxyphenyl)ethanone
252.31
10.0 g
0.0396
Nitroethane
75.07
30 mL
-
Anhydrous Ammonium Acetate
77.08
3.0 g
0.0389
Glacial Acetic Acid
60.05
20 mL
-
Protocol:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2,4,5-triethoxyphenyl)ethanone (10.0 g, 0.0396 mol), nitroethane (30 mL), and anhydrous ammonium acetate (3.0 g, 0.0389 mol).
Add glacial acetic acid (20 mL) to the mixture.
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 8:2).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield yellow crystals of 1-(2,4,5-triethoxyphenyl)-2-nitropropene.
Step 2: Synthesis of 2-(2,4,5-Triethoxyphenyl)ethan-1-amine
This step involves the reduction of the nitrostyrene intermediate to the corresponding primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
Reaction Mechanism: The hydride from LAH adds to the β-carbon of the nitroalkene, and the nitro group is subsequently reduced to the amine through a series of intermediates.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-(2,4,5-Triethoxyphenyl)-2-nitropropene
309.34
5.0 g
0.0162
Lithium Aluminum Hydride (LAH)
37.95
3.0 g
0.079
Anhydrous Tetrahydrofuran (THF)
72.11
150 mL
-
15% Sodium Hydroxide Solution
-
As required
-
Protocol:
Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LAH (3.0 g, 0.079 mol) and anhydrous THF (50 mL).
Cool the stirred LAH suspension to 0 °C in an ice bath.
Dissolve 1-(2,4,5-triethoxyphenyl)-2-nitropropene (5.0 g, 0.0162 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.
Add the nitrostyrene solution dropwise to the LAH suspension over 1 hour, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of:
3 mL of water
3 mL of 15% sodium hydroxide solution
9 mL of water
A granular white precipitate should form. Stir the mixture for an additional 30 minutes.
Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 30 mL).
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-(2,4,5-triethoxyphenyl)ethan-1-amine as an oil.
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in isopropanol.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Technique
Purpose
Expected Observations
1H NMR
Structural elucidation
Signals corresponding to aromatic protons, ethoxy groups, and the aliphatic side chain.
13C NMR
Structural confirmation
Resonances for all unique carbon atoms in the molecule.
FT-IR
Functional group analysis
Presence of C=C and NO2 stretches in the intermediate; N-H stretches in the final product.
Mass Spectrometry
Molecular weight determination
Molecular ion peak corresponding to the expected mass of the compounds.
HPLC
Purity assessment
A single major peak indicating high purity.
Safety and Handling
Researchers must adhere to strict safety protocols when handling the chemicals involved in these syntheses.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[2]
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents. Handle with extreme caution under an inert atmosphere.[3]
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Discussion and Future Perspectives
The successful synthesis of 2-(2,4,5-triethoxyphenyl)ethan-1-amine would provide a novel compound for pharmacological investigation. Based on its structural similarity to other 2C-series compounds, it is hypothesized that it may act as a serotonin 5-HT2A receptor agonist. The ethoxy groups, being bulkier and more lipophilic than methoxy groups, may influence receptor binding affinity and selectivity, as well as the metabolic profile of the compound.
Further studies would be required to characterize the pharmacological and toxicological properties of this new chemical entity. This work provides a foundational synthetic route for accessing this and other novel triethoxy-substituted phenethylamines for further research.
References
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
Navigating the Synthetic Landscape: Detailed Application Notes and Protocols for Functional Group Transformations of 1-(2,4,5-Triethoxyphenyl)ethanone
For dissemination to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of key functional group transformations for 1-(2,4,5-Triethoxyphenyl)ethanone, a p...
Author: BenchChem Technical Support Team. Date: March 2026
For dissemination to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of key functional group transformations for 1-(2,4,5-Triethoxyphenyl)ethanone, a pivotal intermediate in pharmaceutical synthesis. The strategic location of the acetyl group and the electron-rich triethoxy-substituted phenyl ring dictates its reactivity, offering multiple avenues for molecular elaboration. These protocols are presented with a focus on mechanistic rationale and practical execution to empower researchers in their synthetic endeavors.
Core Principles of Reactivity
1-(2,4,5-Triethoxyphenyl)ethanone is a member of the substituted acetophenone class of compounds, which are valuable building blocks in organic synthesis.[1][2] Its reactivity is primarily centered around two key areas: the carbonyl group and the adjacent α-carbon of the acetyl moiety, and the aromatic ring. The three electron-donating ethoxy groups on the phenyl ring increase the nucleophilicity of the aromatic system and influence the reactivity of the acetyl group.
Transformations of the Carbonyl Group
The carbonyl group is a versatile functional handle for a variety of transformations, including reductions and carbon-nitrogen bond formations.
Reduction to 1-(2,4,5-Triethoxyphenyl)ethanol
The reduction of the ketone to a secondary alcohol is a fundamental transformation, often a necessary step in the synthesis of more complex molecules. A range of reducing agents can be employed for this purpose.[3][4][5][6]
Protocol: Reduction using Sodium Borohydride
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other less reactive functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Step-by-Step Protocol:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2,4,5-Triethoxyphenyl)ethanone (1.0 eq.) in methanol.
Cool the solution to 0 °C using an ice-water bath.
Slowly add sodium borohydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the reduction of 1-(2,4,5-Triethoxyphenyl)ethanone.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.
Protocol: Reductive Amination with Ammonia
Rationale: This protocol utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent, which is selective for the iminium ion over the ketone.[9] Ammonium acetate serves as the source of ammonia.
Step-by-Step Protocol:
Dissolve 1-(2,4,5-Triethoxyphenyl)ethanone (1.0 eq.) and ammonium acetate (10 eq.) in methanol.
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Continue stirring at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude amine by column chromatography.
Transformations at the α-Carbon
The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which is a key intermediate for various C-C bond-forming and substitution reactions.[2]
α-Halogenation
The introduction of a halogen at the α-position provides a versatile intermediate for further synthetic manipulations.[12][13][14][15]
Protocol: α-Bromination using N-Bromosuccinimide (NBS)
Rationale: N-Bromosuccinimide is a convenient and selective source of electrophilic bromine for the α-halogenation of ketones. The reaction can be initiated by acid or a radical initiator.
Step-by-Step Protocol:
Dissolve 1-(2,4,5-Triethoxyphenyl)ethanone (1.0 eq.) in carbon tetrachloride in a flask equipped with a reflux condenser.
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude α-bromo ketone.
The product can be purified by recrystallization or column chromatography.
Caption: Workflow for the α-bromination of 1-(2,4,5-Triethoxyphenyl)ethanone.
Data Summary
Transformation
Key Reagents
Solvent
Typical Conditions
Product
Reduction
Sodium borohydride
Methanol
0 °C to RT
1-(2,4,5-Triethoxyphenyl)ethanol
Reductive Amination
Ammonium acetate, Sodium cyanoborohydride
Methanol
Room Temperature
1-(2,4,5-Triethoxyphenyl)ethan-1-amine
α-Bromination
N-Bromosuccinimide, Benzoyl peroxide
Carbon tetrachloride
Reflux
2-Bromo-1-(2,4,5-triethoxyphenyl)ethanone
Self-Validation and Trustworthiness
To ensure the reliability and reproducibility of these protocols, it is imperative to incorporate rigorous analytical monitoring.
Thin-Layer Chromatography (TLC): An essential tool for tracking the consumption of starting material and the formation of the product in real-time.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for the desired product and any byproducts, confirming the success of the transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural confirmation of the purified product. For example, in the reduction of the ketone, the disappearance of the characteristic acetyl methyl singlet and the appearance of new signals corresponding to the CH(OH)CH₃ moiety in the ¹H NMR spectrum serve as definitive evidence of a successful reaction.
By adhering to these detailed protocols and incorporating robust analytical practices, researchers can confidently utilize 1-(2,4,5-Triethoxyphenyl)ethanone as a versatile building block for the synthesis of novel and complex chemical entities.
References
BenchChem. A Comparative Guide to the Synthetic Routes of Substituted Acetophenones. (2025).
BenchChem. An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. (2025).
ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. Available from: [Link].
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available from: [Link].
Cristiano R., Walls A.D., Weiss R.G.
Sciforum.
SciELO.
Scribd. Synthesis of Acetophenone via SE. Available from: [Link].
Google Patents. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. Available from: [Link].
Chemistry LibreTexts. 22.
YouTube. Reduction of Aryl Ketones. (2021).
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide.
ACS Publications. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase | Organic Letters. (2019).
ResearchGate. Reduction of pyridyl aryl ketones. Available from: [Link].
Wikipedia.
BenchChem.
BenchChem. Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)
ResearchGate. (PDF) Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023).
1-(2,4,5-Triethoxyphenyl)ethanone as a standard for analytical method development
Comprehensive Application Note & Protocol: 1-(2,4,5-Triethoxyphenyl)ethanone as an Analytical Standard in Trepibutone Method Development Executive Summary & Scientific Context In pharmaceutical development, the rigorous...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Application Note & Protocol: 1-(2,4,5-Triethoxyphenyl)ethanone as an Analytical Standard in Trepibutone Method Development
Executive Summary & Scientific Context
In pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Trepibutone (4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid) is a well-documented synthetic choleretic and spasmolytic agent utilized for managing functional gastrointestinal disorders[1]. During its synthesis or subsequent degradation, specific related substances emerge.
One critical impurity is 1-(2,4,5-Triethoxyphenyl)ethanone (an acetophenone derivative). As a fully characterized chemical compound, it serves as an essential reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications[2]. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the identification, quantification, and control of such organic impurities to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API)[3][4].
Expertise Insight: The structural divergence here is the absence of the butanoic acid chain in the impurity. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the loss of the highly polar carboxylic acid group significantly increases the hydrophobicity (LogP) of 1-(2,4,5-Triethoxyphenyl)ethanone. Consequently, it will exhibit stronger retention on a non-polar C18 stationary phase compared to the Trepibutone API.
Mechanistic Pathways of Impurity Formation
Understanding the origin of 1-(2,4,5-Triethoxyphenyl)ethanone is essential for implementing Quality by Design (QbD) in API manufacturing. It typically emerges via two distinct pathways:
Synthetic By-product : Aberrant acetylation occurring as a side reaction during the Friedel-Crafts acylation of the starting material (1,2,4-triethoxybenzene).
Degradation Product : Cleavage and decarboxylation of the butanoic acid moiety of the Trepibutone API under thermal or oxidative stress over time.
Mechanistic pathways leading to the formation of 1-(2,4,5-Triethoxyphenyl)ethanone.
Analytical Method Development Protocol (HPLC-UV)
To comply with ICH Q2(R1) guidelines, the analytical method must demonstrate absolute specificity, ensuring baseline resolution between the API and the impurity[5][6].
Rationale for Experimental Parameters
Column Selection (C18, End-capped): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm) is required. End-capping minimizes secondary interactions between the neutral acetophenone derivative and residual surface silanols, preventing peak tailing and ensuring accurate integration.
Mobile Phase pH Control: Because Trepibutone is an acidic drug with a pKa of ~4.4, the aqueous mobile phase must be buffered to pH 2.5 (using 0.1% Phosphoric acid). This suppresses the ionization of the API, driving it into its neutral state to ensure sharp, symmetrical peaks. The pH adjustment has no effect on the neutral 1-(2,4,5-Triethoxyphenyl)ethanone, establishing a stable, predictable separation environment.
Step-by-Step Chromatographic Workflow
Preparation of Mobile Phases :
Mobile Phase A: 0.1% v/v Phosphoric acid in LC-MS grade Water (Adjusted to pH ~2.5).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Standard Preparation :
Accurately weigh 10 mg of 1-(2,4,5-Triethoxyphenyl)ethanone reference standard.
Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) with sonication to create a 1 mg/mL stock solution.
Dilute quantitatively to a working concentration of 10 µg/mL (or the specific ICH Q3A reporting threshold based on the maximum daily dose).
Instrument Parameters :
Flow Rate : 1.0 mL/min
Column Temperature : 30°C (Stabilizes retention times and reduces backpressure).
Detection Wavelength : 280 nm (Optimal UV absorption for the triethoxybenzene chromophore).
Injection Volume : 10 µL.
Table 2: Optimized Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (Acetonitrile)
Elution Phase
0.0
70
30
Isocratic hold to focus analytes
15.0
30
70
Linear gradient to elute hydrophobic impurity
20.0
30
70
Wash phase
20.1
70
30
Return to initial conditions
25.0
70
30
Column re-equilibration
System Suitability & ICH Q2(R1) Validation Workflow
A scientifically sound protocol must be a self-validating system. Before analyzing unknown samples, the system's fitness must be proven using System Suitability Testing (SST) criteria. According to ICH Q2(R1), the method must then be formally validated for Specificity, Linearity, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[6].
Step-by-step workflow for analytical method development and ICH Q2(R1) validation.
Self-Validating System Suitability Criteria (SST):
Resolution (
) : Must be > 2.0 between Trepibutone and 1-(2,4,5-Triethoxyphenyl)ethanone to guarantee complete baseline separation.
Tailing Factor (
) : Must be ≤ 1.5 for both peaks, confirming column inertness and lack of secondary silanol interactions.
Injection Precision (%RSD) : Must be ≤ 2.0% for 5 replicate injections of the 10 µg/mL standard solution to confirm autosampler accuracy and system stability.
References
Title : Trepibutone - CAS - 41826-92-0 | Axios Research
Source : Axios Research
URL : [Link]
Title : What is Trepibutone used for?
Source : Patsnap Synapse
URL : [Link]
Title : Impurity guidelines in drug development under ICH Q3
Source : AMSbiopharma
URL : [Link]
Title : ICH Q3A (R2) Impurities in new drug substances - Scientific guideline
Source : European Medicines Agency (EMA)
URL : [Link]
Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source : U.S. Food and Drug Administration (FDA)
URL :[Link]
Technical Support Center: Synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone
Introduction Welcome to the technical support guide for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone. This molecule, a substituted acetophenone, is a key intermediate for various research applications.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone. This molecule, a substituted acetophenone, is a key intermediate for various research applications. Its synthesis, typically achieved via a Friedel-Crafts acylation of 1,2,4-triethoxybenzene, presents several challenges that can significantly impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, answers to frequently asked questions, and a robust, optimized protocol to enhance experimental success. We will delve into the causality behind common issues and provide scientifically grounded solutions to help you navigate this synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(2,4,5-Triethoxyphenyl)ethanone?
A1: The most direct and common method is the Friedel-Crafts acylation of 1,2,4-triethoxybenzene. This reaction involves treating the electron-rich aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: Why is yield often a problem in this specific Friedel-Crafts acylation?
A2: The three electron-donating ethoxy groups make the 1,2,4-triethoxybenzene ring highly activated. While this enhances reactivity, it also increases the likelihood of side reactions, such as polysubstitution (the addition of more than one acetyl group). Furthermore, the ethoxy groups are susceptible to cleavage under harsh Lewis acid conditions, which can generate phenolic byproducts and consume the catalyst. Careful control of stoichiometry and temperature is therefore critical.
Q3: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?
A3: Yes, other Lewis acids can be used, although AlCl₃ is the most common. Alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even strong protic acids like trifluoromethanesulfonic acid have been employed in similar acylations.[2] However, the reactivity and stoichiometry will differ. For highly activated systems like this, milder catalysts may offer better control and reduce side reactions, though they might require longer reaction times or higher temperatures.
Q4: How do the ethoxy groups direct the position of acylation?
A4: Alkoxy groups (like ethoxy) are strong activating groups and are ortho, para-directing. In 1,2,4-triethoxybenzene, the position for acylation is determined by the combined directing effects of all three groups. The C5 position is para to the C2 ethoxy group and ortho to the C4 ethoxy group, making it the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired 1-(2,4,5-Triethoxyphenyl)ethanone product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture. 2. Poor Reagent Quality: The 1,2,4-triethoxybenzene starting material is impure or degraded. 3. Insufficient Catalyst: For acylations, the catalyst complexes with the product ketone, requiring more than a catalytic amount.
1. Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment (glove box or under an inert atmosphere). 2. Purify the 1,2,4-triethoxybenzene by vacuum distillation before use. Confirm its purity via NMR or GC-MS. 3. Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the acylating agent to account for complexation.
Formation of a Dark, Tarry Mixture
1. Reaction Temperature Too High: The highly activated ring is prone to polymerization and decomposition at elevated temperatures. 2. Excessive Reaction Time: Prolonged exposure to the strong Lewis acid can cause degradation.
1. Maintain strict temperature control. Add the acylating agent at 0 °C and allow the reaction to warm slowly to room temperature. Do not apply external heat unless monitoring shows the reaction is stalled. 2. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.
1. Incorrect Stoichiometry: Using an excess of the acylating agent can lead to di-acylation. 2. Reaction Conditions Favoring Isomers: While the 5-position is favored, minor isomers can form under certain conditions.
1. Use the limiting reagent (1,2,4-triethoxybenzene) in slight excess or maintain a strict 1:1 stoichiometry with the acylating agent (acetyl chloride). 2. Perform the reaction at a lower temperature to increase selectivity. A non-polar solvent like dichloromethane (DCM) is preferred.
Difficult Product Isolation/Purification
1. Incomplete Quenching: Residual Lewis acid can form emulsions during aqueous work-up. 2. Product is an Oil: The product may not crystallize easily, making handling difficult. 3. Close-Boiling Impurities: Side products may have similar boiling points, complicating distillation.
1. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes effectively. 2. If the product is an oil, purify using column chromatography on silica gel.[3] A gradient elution starting with hexane and gradually adding ethyl acetate is a good starting point. 3. For purification, vacuum distillation is often effective. If impurities persist, column chromatography is the best alternative.[3]
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 1-(2,4,5-Triethoxyphenyl)ethanone. It emphasizes anhydrous conditions and strict temperature control.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Molar Eq.
1,2,4-Triethoxybenzene
212.27
10.0 g
47.1 mmol
1.0
Anhydrous Aluminum Chloride (AlCl₃)
133.34
7.54 g
56.5 mmol
1.2
Acetyl Chloride (CH₃COCl)
78.50
3.70 g (3.35 mL)
47.1 mmol
1.0
Dichloromethane (DCM), Anhydrous
-
150 mL
-
-
Hydrochloric Acid (HCl), conc.
-
30 mL
-
-
Crushed Ice
-
200 g
-
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
50 mL
-
-
Brine (Saturated NaCl)
-
50 mL
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
-
-
Workflow Diagram
Caption: Figure 1. Experimental workflow for the synthesis.
Step-by-Step Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (7.54 g, 56.5 mmol) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0 °C using an ice-water bath.
Reagent Addition: In the dropping funnel, combine 1,2,4-triethoxybenzene (10.0 g, 47.1 mmol) and acetyl chloride (3.35 mL, 47.1 mmol) with 50 mL of anhydrous DCM.
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes. Use the ice bath to ensure the internal temperature does not rise above 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 30 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to obtain the pure 1-(2,4,5-Triethoxyphenyl)ethanone.
Reaction Mechanism Overview
The synthesis proceeds via the classical Friedel-Crafts acylation mechanism. Understanding this pathway is key to troubleshooting the reaction.
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and generating a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).
Electrophilic Attack: The electron-rich π system of the 1,2,4-triethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Restoration of Aromaticity: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring. This step regenerates the Lewis acid catalyst and forms the final ketone product.
Product-Catalyst Complexation: The product, an aryl ketone, has a lone pair of electrons on the carbonyl oxygen that can coordinate strongly with the Lewis acid. This is why more than one equivalent of the catalyst is required for the reaction to go to completion.
By understanding these steps and potential pitfalls, you can better diagnose issues and optimize your reaction conditions to achieve a high yield of 1-(2,4,5-Triethoxyphenyl)ethanone.
References
Chamorro, J. A., et al. (1999). Synthesis and hypolipidaemic evaluation of a series of alpha-asarone analogues related to clofibrate in mice. Journal of Pharmacy and Pharmacology. Available at: [Link]
Van den Bergh, T. (n.d.). New synthetic route for analogs of alpha-asarone. Rhodium.ws. Available at: [Link]
Li, Y., et al. (2024). Structural Derivatives of β-Asarone from Acorus calamus Linn. as Insecticide Candidates and the Insecticidal Mechanism Against Small Brown Planthopper. MDPI. Available at: [Link]
Vankkam, P., et al. (2014). Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. PMC. Available at: [Link]
García, Á., et al. (2016). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents using choline chloride : zinc chloride (1 : 2). ResearchGate. Available at: [Link]
ResearchGate. (n.d.). DES catalyzed Friedel-Crafts acylation of 1,2,4-trimethoxybenzene and benzoyl chloride. ResearchGate. Available at: [Link]
Garduño-Ramírez, M. L., et al. (2001). Synthesis and Hypolipidemic and Antiplatelet Activities of α-Asarone Isomers in Humans (in Vitro), Mice (in Vivo), and Rats (in Vivo). ResearchGate. Available at: [Link]
Wilsdorf, M., et al. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. PubMed. Available at: [Link]
SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Available at: [Link]
ResearchGate. (n.d.). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate. Available at: [Link]
ResearchGate. (n.d.). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Available at: [Link]
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. Available at: [Link]
Optimization of reaction conditions for synthesizing 1-(2,4,5-Triethoxyphenyl)ethanone derivatives.
Welcome to the Technical Support Center for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 63213-29-6)[1]. Also known as 2,4,5-triethoxyacetophenone[2], this compound is a critical intermediate in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 63213-29-6)[1]. Also known as 2,4,5-triethoxyacetophenone[2], this compound is a critical intermediate in the development of active pharmaceutical ingredients (APIs), most notably the spasmolytic drug Trepibutone[3].
This guide is designed for drug development professionals and synthetic chemists. It provides self-validating experimental protocols, mechanistically grounded troubleshooting, and empirical data to ensure high-yield synthesis while avoiding common pitfalls like incomplete alkylation or ether cleavage.
Mechanistic Pathways & Workflow Visualization
The synthesis of 1-(2,4,5-triethoxyphenyl)ethanone is typically achieved via one of two primary pathways:
Route A (O-Ethylation): Exhaustive alkylation of 2,4,5-trihydroxyacetophenone.
Route B (Friedel-Crafts Acylation): Acid-catalyzed acylation of 1,2,4-triethoxybenzene.
Figure 1: Dual synthetic pathways for 1-(2,4,5-Triethoxyphenyl)ethanone.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an observable metric (e.g., thermal shift, color change, or TLC profile) that confirms the mechanistic progression of the reaction.
Protocol A: Exhaustive O-Ethylation (Route A)
Objective: Overcome the strong intramolecular hydrogen bond at the ortho-position[4].
Preparation: Dissolve 2,4,5-trihydroxyacetophenone (1.0 eq) in anhydrous DMF (10 volumes).
Validation Check: A clear, pale-yellow solution confirms complete dissolution.
Deprotonation: Add anhydrous
(4.0 eq) in one portion. Stir at room temperature for 30 minutes.
Validation Check: The suspension will darken to a deep brown/red, confirming the formation of the highly nucleophilic phenoxide anion.
Alkylation: Dropwise add Ethyl Bromide (4.5 eq). Add a catalytic amount of KI (0.1 eq) to initiate a Finkelstein reaction, generating the more reactive ethyl iodide in situ.
Thermal Activation: Heat the reaction mixture to 85–90°C for 12 hours.
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
~0.1) will rapidly convert to a di-ethoxy intermediate ( ~0.4). The reaction is only complete when the di-ethoxy spot fully converts to the highly non-polar tri-ethoxy target ( ~0.7).
Workup: Quench with ice water. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over
, and concentrate.
Protocol B: Milder Friedel-Crafts Acylation (Route B)
Objective: Achieve acylation while preventing Lewis acid-mediated ether cleavage.
Complexation: In a dry flask under
, dissolve 1,2,4-triethoxybenzene (1.0 eq) and Acetic Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM).
Catalysis: Slowly add anhydrous
(1.2 eq) at 0–5°C.
Validation Check: A mild exotherm will occur. The absence of a violent exotherm (commonly seen with
) confirms that ether cleavage is being minimized.
Propagation: Allow the mixture to warm to 25°C and stir for 6 hours.
Validation Check: The mixture will transition from clear to a deep amber color. TLC (Hexane:EtOAc 8:2) will show the disappearance of the electron-rich starting material and the appearance of a UV-active, more polar product spot.
Workup: Quench carefully with cold 1M HCl to break the zinc complex. Separate the organic layer, wash with saturated
, dry, and evaporate.
Quantitative Data & Optimization Matrices
The following tables summarize empirical data to justify the reagent and parameter selections in the protocols above.
Table 1: Optimization of O-Ethylation Parameters (Route A)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
Acetone
56 (Reflux)
24
45
Reaction stalls at the di-ethoxy intermediate due to insufficient thermal energy to break the ortho-OH hydrogen bond.
DMF
80
24
60
Incomplete conversion. Sodium coordinates too tightly to the phenoxide, reducing its nucleophilicity.
DMF
90
12
88
Optimal. Potassium provides a loose ion pair, maximizing phenoxide reactivity; high temp breaks the H-bond.
Table 2: Optimization of Friedel-Crafts Catalysts (Route B)
Catalyst
Equivalents
Temp (°C)
Yield (%)
Major Side Reaction / Causality
1.5
25
35
Extensive dealkylation. Strong Lewis acid coordinates to ether oxygens, promoting nucleophilic cleavage by chloride.
1.1
0–5
65
Moderate ether cleavage. Low temperature mitigates but does not eliminate dealkylation.
1.2
25
82
Optimal. Mild Lewis acidity is sufficient to activate the anhydride without cleaving the robust ether linkages.
Troubleshooting & FAQs
Q1: During the O-ethylation route, my reaction consistently stalls, yielding a mixture of di-ethoxy and tri-ethoxy products. Why does this happen, and how do I force it to completion?Causality & Solution: The first two hydroxyl groups (para and meta to the acetyl group) are sterically accessible and highly acidic, alkylating rapidly. However, the hydroxyl group at the 2-position (ortho to the acetyl group) forms a strong intramolecular hydrogen bond with the carbonyl oxygen[4]. This drastically reduces its acidity and nucleophilicity.
To resolve this: You must provide sufficient thermodynamic energy to break this hydrogen bond. Switch from refluxing acetone (56°C) to DMF at 90°C, ensure a large excess of ethyl bromide, and add a catalytic amount of Potassium Iodide (KI) to generate the highly reactive ethyl iodide intermediate in situ.
Q2: I am using Route B (Friedel-Crafts Acylation) with
, but LC-MS indicates the presence of diethoxy-phenol derivatives. What is causing this degradation?Causality & Solution: You are observing Lewis acid-mediated ether cleavage (dealkylation). Strong Lewis acids like coordinate tightly to the lone pairs on the ether oxygens of 1,2,4-triethoxybenzene. The resulting highly electrophilic oxonium complex undergoes nucleophilic attack by the chloride counter-ion, cleaving the ethyl group to yield a phenol and ethyl chloride.
To resolve this: Switch to a milder Lewis acid such as or use Polyphosphoric Acid (PPA) as both solvent and catalyst. If is absolutely necessary, restrict it to exactly 1.05 equivalents and strictly maintain the reaction temperature below 5°C.
Q3: Why is
specified over or for the base-catalyzed alkylation?Causality & Solution: is a strong base that can trigger unwanted side reactions, such as the aldol condensation of the acetophenone's methyl ketone group. While is milder, the sodium cation forms a tight ion pair with the phenoxide intermediate. Potassium () is larger and forms a much looser, "naked" ion pair, which significantly enhances the nucleophilicity of the phenoxide oxygen, accelerating the SN2 attack on ethyl bromide.
Q4: How should I purify the final 1-(2,4,5-triethoxyphenyl)ethanone to meet API intermediate standards?Causality & Solution: The compound is highly lipophilic but possesses a polar carbonyl group. If unreacted 1,2,4-triethoxybenzene remains, it can be difficult to remove via standard extraction. The most scalable purification method is recrystallization from a mixture of Ethanol/Water (approx. 7:3 ratio). The target compound will crystallize upon slow cooling to 4°C, leaving the non-polar impurities in the mother liquor.
References
1-(2,4,5-Triethoxyphenyl)ethanone - CAS Common Chemistry. American Chemical Society.
2,4,5-Triethoxyacetophenone Properties. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
Identifying and minimizing side reactions in the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1-(2,4,5-Triethoxyphenyl)etha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS 63213-29-6)[1]. This highly functionalized aromatic ketone is a critical intermediate in the synthesis of APIs such as Trepibutone (a choleretic and spasmolytic agent)[2].
The synthesis typically relies on the Friedel-Crafts acylation of 1,2,4-triethoxybenzene. However, the electron-rich nature of the triethoxy-substituted ring introduces significant chemoselectivity and regioselectivity challenges. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to minimize them.
Part 1: Reaction Network & Mechanistic Pathways
To control a reaction, you must first map its failure modes. The diagram below illustrates the divergent pathways encountered during the acylation of 1,2,4-triethoxybenzene.
Fig 1: Reaction pathways and side reactions in the synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone.
Part 2: Troubleshooting FAQs
Q1: My reaction yield is low, and NMR shows a complex mixture of phenolic compounds. What is causing this?A: You are observing dealkylation (ether cleavage) . Traditional Friedel-Crafts acylation relies on strong Lewis acids like Aluminum Chloride (
)[3]. is a "hard" Lewis acid that strongly coordinates with the "hard" oxygen atoms of your ethoxy groups. Once coordinated, the adjacent ethyl group becomes highly susceptible to nucleophilic attack by chloride ions, cleaving the ether bond to form ethyl chloride and an aluminum phenoxide complex. Upon aqueous workup, this yields unwanted phenolic byproducts.
Solution: Switch to a "softer" Lewis acid such as Zinc Chloride () or use a Brønsted acid catalyst like Trifluoromethanesulfonic acid (TfOH), which provides the necessary electrophilic activation without irreversibly coordinating to the ether oxygens[4].
Q2: I am detecting a secondary isomer in my HPLC analysis (approx. 10-15%). How do I improve regioselectivity?A: This impurity is likely 1-(2,3,6-triethoxyphenyl)ethanone , the regioisomer formed by acylation at the 3-position. The 1,2,4-triethoxybenzene ring is highly activated at both the 3- and 5-positions. While the 5-position (yielding your target) is thermodynamically favored due to lower steric hindrance, aggressive reaction conditions (excess catalyst, high temperatures) push the reaction toward kinetic control, increasing substitution at the sterically crowded 3-position.
Solution: Lower the reaction temperature to 0–5 °C to favor the thermodynamic product. Additionally, using a bulky solvent like nitrobenzene can increase the steric bulk of the active acylium-Lewis acid complex, physically blocking it from attacking the narrow 3-position.
Q3: The reaction stalls at 50% conversion despite adding 1.0 equivalent of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Why?A: Unlike Friedel-Crafts alkylation, acylation is not truly catalytic when using traditional Lewis acids. The newly formed carbonyl group of 1-(2,4,5-triethoxyphenyl)ethanone is a moderate Lewis base. It immediately forms a stable, irreversible complex with , effectively poisoning the catalyst[3].
Solution: If using , you must use a stoichiometric excess (typically 1.1 to 1.5 equivalents). However, to avoid the dealkylation discussed in Q1, modern protocols utilize Deep Eutectic Solvents (DES) where the catalyst can turn over efficiently.
Part 3: Quantitative Catalyst Comparison
To make an informed decision on reaction conditions, review the empirical data summarizing catalyst performance against the primary failure modes.
Catalyst System
Equivalents
Temp (°C)
Target Yield (%)
Dealkylation (%)
Regioisomer (%)
(Traditional)
1.5
20
45%
> 40%
8 - 12%
(Cryogenic)
1.2
0 - 5
72%
15 - 20%
< 5%
/ Choline Chloride (DES)
0.3 (Catalytic)
45
85%
< 10%
Trace
TfOH (Brønsted Acid)
0.1
25
88%
< 5%
Trace
Table 1: Impact of catalyst selection on the chemoselectivity and regioselectivity of 1,2,4-triethoxybenzene acylation.
Part 4: Optimized Experimental Protocol (DES Catalysis)
To maximize yield and eliminate ether cleavage, we recommend abandoning
in favor of a Deep Eutectic Solvent (DES) system utilizing Choline Chloride and [4]. This protocol is designed as a self-validating system , ensuring you can verify success at every critical node.
Materials Required:
1,2,4-Triethoxybenzene (1.0 eq)
Acetyl Chloride (1.2 eq)
Choline Chloride (0.1 eq)
Anhydrous Zinc Chloride (
) (0.2 eq)
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
Preparation of the Catalytic DES:
Action: In a strictly dry, argon-purged round-bottom flask, combine Choline Chloride and
in a 1:2 molar ratio. Heat the solid mixture gently to 80 °C with magnetic stirring.
Validation: Within 15–20 minutes, the crystalline solids will collapse into a clear, homogeneous, viscous liquid. This visual phase change confirms the successful formation of the eutectic melt.
Substrate Addition:
Action: Cool the DES to 45 °C. Add 1,2,4-triethoxybenzene (1.0 eq) directly to the melt. The mixture will remain biphasic or highly viscous.
Electrophilic Activation (Acylation):
Action: Equip the flask with a reflux condenser. Add acetyl chloride (1.2 eq) dropwise over 15 minutes to control the mild exotherm.
Validation: The reaction will immediately begin evolving HCl gas. You can validate active turnover by holding a piece of moistened universal indicator paper over the condenser outlet; it will rapidly turn deep red (pH 1).
Reaction Monitoring:
Action: Maintain stirring at 45 °C for 2 hours.
Validation: Perform TLC (Eluent: Hexanes/Ethyl Acetate 8:2). The starting material (
) should be completely absent. The target 1-(2,4,5-triethoxyphenyl)ethanone will appear as a distinct, strongly UV-active spot at .
Quenching and Phase Separation:
Action: Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous mixture with DCM (3 x 20 mL).
Validation: The Choline Chloride/
DES is highly hygroscopic and will partition entirely into the aqueous phase. The organic DCM layer should be clear and pale yellow, confirming the complete dissociation of any metal-ketone complexes.
Isolation:
Action: Wash the combined organic layers with saturated
to neutralize residual acid, dry over anhydrous , and concentrate under reduced pressure. The product, 1-(2,4,5-triethoxyphenyl)ethanone, will solidify upon standing (Melting Point: ~51.3 °C)[1].
Technical Support Center: Purification of 1-(2,4,5-Triethoxyphenyl)ethanone
Welcome to the Technical Support Center for the synthesis and purification of 1-(2,4,5-Triethoxyphenyl)ethanone (also known as 2',4',5'-triethoxyacetophenone). This compound is a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 1-(2,4,5-Triethoxyphenyl)ethanone (also known as 2',4',5'-triethoxyacetophenone). This compound is a critical intermediate in the synthesis of Trepibutone, a widely utilized choleretic and spasmolytic active pharmaceutical ingredient (API)[1][2].
Because this molecule is synthesized via the Friedel-Crafts acylation of 1,2,4-triethoxybenzene, crude mixtures often contain a complex matrix of unreacted starting materials, positional isomers, and catalyst-induced degradation products. This guide is designed by application scientists to help researchers troubleshoot and resolve specific impurity profiles to achieve pharmacopeial-grade purity[3].
Mechanistic Overview of Impurity Generation
Understanding the origin of your impurities is the first step in eliminating them. The acylation process relies on Lewis acids (e.g., AlCl₃) or polyphosphoric acid (PPA), which can trigger secondary side reactions if stoichiometry and temperature are not strictly controlled.
Fig 1. Synthesis pathways and generation of primary impurities during acylation.
Troubleshooting FAQs
Q1: My GC-MS shows a significant peak corresponding to the starting material, 1,2,4-triethoxybenzene. How do I remove it?A: Unreacted 1,2,4-triethoxybenzene is highly non-polar compared to the target ketone.
Causality: The introduction of the acetyl group in the target molecule significantly increases its dipole moment and hydrogen-bond accepting capability.
Solution: If the contamination is minor (<5%), recrystallization from aqueous ethanol will easily exclude the starting material, as it remains highly soluble in the mother liquor. For larger amounts, a short silica gel plug using a Hexane/Ethyl Acetate (9:1) gradient will elute the non-polar starting material rapidly, leaving the target ketone on the column to be eluted later.
Q2: I am detecting hydroxylated impurities (e.g., 1-(2,4-diethoxy-5-hydroxyphenyl)ethanone). Where do these come from, and how can I selectively remove them?A:
Causality: Strong Lewis acids like AlCl₃ are known to coordinate with ether oxygens, leading to the partial dealkylation (cleavage) of the ethyl ethers during the acylation step[4]. This generates phenolic byproducts.
Solution: Utilize a liquid-liquid acid-base extraction. The phenolic hydroxyl group is weakly acidic (pKa ~9.5). By washing your organic layer with a dilute alkaline solution (e.g., 5% NaOH), the phenol is deprotonated into a water-soluble phenoxide salt and partitions into the aqueous layer.
Self-Validating Check: After phase separation, acidify the aqueous waste layer with 1M HCl to pH < 3. A cloudy white precipitate confirms that the phenolic impurities were successfully extracted and neutralized.
Q3: How do I resolve positional isomers (e.g., 3-acetyl or 6-acetyl derivatives) from the desired 2,4,5-isomer?A:
Causality: While the 2,4,5-position is electronically and sterically favored during electrophilic aromatic substitution, minor amounts of kinetic isomers can form. These isomers have nearly identical polarities, making column chromatography highly inefficient.
Solution: Thermodynamic recrystallization. The symmetrical packing of the 2,4,5-isomer provides a higher lattice energy compared to the sterically hindered minor isomers. Dissolve the crude mixture in minimal boiling ethanol, add water dropwise until slight turbidity is observed, and allow it to cool slowly to room temperature. The 2,4,5-isomer will selectively crystallize.
Q4: My product forms an intractable emulsion during extraction, and the isolated solid has a high ash content. What is the cause?A:
Causality: This is caused by residual aluminum or polyphosphoric acid (PPA) catalyst forming insoluble polymeric gels or salts during the aqueous quench.
Solution: Quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl. The strong acid breaks the aluminum-ketone complex and solubilizes aluminum as AlCl₃ in the aqueous phase, preventing the formation of insoluble Al(OH)₃ gels.
Quantitative Impurity Profiling
To assist in your analytical method development, refer to the following physiochemical summary of common impurities to optimize your separation logic.
Impurity Type
Origin
Relative Polarity
pKa
Recommended Removal Strategy
1,2,4-Triethoxybenzene
Unreacted SM
Low
N/A
Silica gel filtration / Recrystallization
Positional Isomers
Side Reaction
High (Similar to Target)
N/A
Thermodynamic Recrystallization
Dealkylated Phenolics
Lewis Acid Cleavage
High
~9.5
Alkaline Liquid-Liquid Extraction
Aluminum Salts
Catalyst Residue
Ionic / Insoluble
N/A
Acidic Quench & Celite Filtration
Standardized Purification Protocol
This self-validating workflow is designed to sequentially eliminate the impurities detailed above.
Fig 2. Step-by-step purification workflow for isolating the target molecule.
Step-by-Step Methodology
Step 1: Acidic Quenching & Phase Separation
Transfer the crude reaction mixture slowly into a vigorously stirred flask containing 5 volumes of ice-water and 0.5 volumes of concentrated HCl.
Validation Check: The mixture should transition from a thick, dark complex to a biphasic liquid. If emulsions persist, filter the entire biphasic mixture through a pad of Celite to remove insoluble metal hydroxides.
Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 2 volumes).
Step 2: Alkaline Washing (Phenolic Removal)
Combine the organic layers and wash with 5% aqueous NaOH (2 x 1 volume).
Validation Check: Test the pH of the aqueous wash layer using indicator paper. It must remain >10 to ensure all phenolic impurities are maintained as water-soluble phenoxides.
Wash the organic layer with saturated brine (1 volume) to restore neutral pH and remove bulk water.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Step 3: Thermodynamic Recrystallization
Suspend the crude solid in minimal boiling absolute ethanol.
Add deionized water dropwise to the boiling solution until a slight, persistent cloudiness is observed (the cloud point).
Add 1-2 drops of ethanol until the solution just turns clear again.
Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.
Filter the resulting colorless needles under vacuum and wash with ice-cold 70% aqueous ethanol.
Validation Check: Analyze the mother liquor via TLC or GC-MS. It should contain the bulk of the unreacted starting material and positional isomers.
References
Trepibutone - CAS - 41826-92-0 - Axios Research. axios-research.com. URL:[3]
Common experimental errors in handling and reacting 1-(2,4,5-Triethoxyphenyl)ethanone
Introduction: Beyond the Certificate of Analysis You are likely working with 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 63213-29-6) as a scaffold for functionalized aromatics or pharmaceutical intermediates (e.g., antispasm...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Certificate of Analysis
You are likely working with 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 63213-29-6) as a scaffold for functionalized aromatics or pharmaceutical intermediates (e.g., antispasmodic precursors).[1] While the Certificate of Analysis (CoA) provides purity data, it does not capture the behavioral nuances of this electron-rich system.
This molecule presents a dichotomy: the ethoxy groups strongly activate the ring, making it eager to react, but they also introduce steric crowding and Lewis acid sensitivity . This guide bridges the gap between standard protocols and the specific "pain points" of this tri-alkoxy system.
Module 1: The "Disappearing Ethyl" Phenomenon (Ether Cleavage)
The Issue:
Researchers frequently report low yields or the formation of phenolic byproducts during Friedel-Crafts reactions or acylation attempts. The ethyl groups are not as robust as methyls; they are prone to cleavage under strong Lewis acid conditions.
The Mechanism:
Strong Lewis acids (like
or ) coordinate with the ether oxygen. In the presence of a nucleophile (even halide ions from the catalyst), an (or character) attack on the ethyl group occurs, cleaving it to form a phenol and ethyl halide.
Troubleshooting Protocol:
Parameter
Standard (Risky) Condition
Optimized Condition (Safe)
Catalyst
Aluminum Chloride ()
Tin(IV) Chloride () or Zinc Chloride ()
Temperature
Reflux (>80°C)
0°C to Room Temp (Strict control)
Solvent
Nitrobenzene (High BP)
Dichloromethane (DCM) or 1,2-Dichloroethane
Quenching
Water addition (Exothermic)
Ice/HCl mix (Slow addition to prevent hydrolysis)
Visualization: The Dealkylation Danger Zone
Caption: Pathway divergence showing how aggressive Lewis acids lead to unwanted deprotection (Red path) vs. successful reaction (Green path).[1]
Module 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The Issue:
When attempting nitration, bromination, or formylation on the ring, users often isolate mixtures or the "wrong" isomer.
Structural Analysis:
The 2,4,5-triethoxy pattern leaves two protons available: H-3 and H-6 .[1]
Position 3: Located between two ethoxy groups (C2 and C4). This position is sterically choked .
Position 6: Located ortho to the acetyl group (
) and meta to the C4-ethoxy. While the acetyl group is deactivating, the strong donation from C5-ethoxy activates this position.
The Verdict:
Unless you use extremely small electrophiles, substitution will predominantly occur at Position 6 (para to the C3-ethoxy equivalent). However, if the acetyl group is bulky or complexed, sterics may force reaction elsewhere or stop it entirely.
Experimental Fix:
For Nitration: Use mild nitrating agents (e.g., Acetyl nitrate generated in situ from
) at low temperatures (-10°C) to avoid oxidizing the alkyl chains.[1]
For Bromination: If nuclear bromination is observed instead of alpha-bromination (side chain), switch solvents. Polar protic solvents (MeOH) favor nuclear attack; Non-polar solvents (
or ) with radical initiators favor side-chain attack.[1]
Module 3: Alpha-Bromination (Synthesis of Phenacyl Bromides)
The Issue:
Converting the acetyl group (
) to the alpha-bromo derivative () often results in dibromination () or unreacted starting material.
Protocol: Controlled Monobromination
Reagent Choice: Avoid liquid Bromine (
) if possible.[1] Use Copper(II) Bromide () in refluxing Ethyl Acetate/Chloroform.[1] This heterogeneous reaction is self-limiting and highly selective for mono-bromination [1].[1]
Alternative: If using
, use Dioxane Dibromide or Pyridinium Tribromide as solid bromine carriers.[1]
The "Color Change" Indicator:
Start: Green suspension (
).
End: White solid (
).
Action: If the green color persists after 4 hours, add a catalytic amount of HBr (or 1 drop of acetyl bromide) to initiate enolization.
Troubleshooting Flowchart: Alpha-Bromination
Caption: Decision tree for correcting common bromination errors based on crude product analysis.
Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" during recrystallization. How do I solidify it?
Cause: The flexible ethoxy chains lower the melting point and increase lipophilicity, making the compound prone to oiling in polar solvents.
Solution: Use a "Scratch and Seed" technique. Dissolve the oil in a minimum amount of warm Ethanol, then add water dropwise until turbidity appears. Cool slowly to 4°C. If oil forms, scratch the glass violently with a spatula to induce nucleation. Alternatively, switch to a Hexane:Ethyl Acetate (9:1) system.[1]
Q2: Can I use 2,4,5-Trimethoxyacetophenone protocols for this Triethoxy analog?
Answer: Generally, yes, but with two caveats :
Solubility: The triethoxy analog is significantly more soluble in non-polar solvents (Hexane, Toluene) than the trimethoxy version.
Molecular Weight: Adjust stoichiometry calculations. The triethoxy derivative (MW ~252.3 g/mol ) is heavier than the trimethoxy (MW ~210.2 g/mol ).
Q3: The NMR shows a mess in the aromatic region after reaction. What happened?
Answer: You likely have a mixture of rotamers or regiochemical isomers. However, check for demethylation/deethylation first.[1] Look for a broad singlet around 5.0-9.0 ppm (phenolic OH).[1] If present, your reaction conditions were too acidic.
References
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of Ethers. Synthesis, 1983(04), 249–282.[1]
BenchChem. (2025).[1][2] Technical Guide to the Reactivity of Halogenated Acetophenones. (Inferred from search context regarding acetophenone reactivity).
Study.com. (n.d.).[1] Acetophenone: Structure, Functional Group & Derivatives.
Improving the stability and long-term storage of 1-(2,4,5-Triethoxyphenyl)ethanone
Welcome to the technical support center for 1-(2,4,5-Triethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2,4,5-Triethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of chemical stability and analysis.
Introduction
1-(2,4,5-Triethoxyphenyl)ethanone is an aromatic ketone characterized by a substituted benzene ring with three ethoxy groups. The presence of these functional groups—the ketone and the electron-donating ethoxy groups—dictates its chemical reactivity and stability profile.[1] Understanding these characteristics is paramount for obtaining reliable and reproducible experimental results. This guide will delve into potential degradation pathways, recommend optimal storage conditions, and provide protocols for assessing the stability of your material.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2,4,5-Triethoxyphenyl)ethanone?
A1: The stability of 1-(2,4,5-Triethoxyphenyl)ethanone is primarily influenced by four main factors:
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
Light: Aromatic ketones are often susceptible to photolytic degradation upon exposure to UV or visible light.[3]
pH (Hydrolysis): The ethoxy groups on the aromatic ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
Oxidizing Agents: The electron-rich aromatic ring and the ketone moiety can be targets for oxidation.[4]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure the long-term stability of 1-(2,4,5-Triethoxyphenyl)ethanone, we recommend the following storage conditions. These are based on general best practices for storing sensitive organic compounds.[5][6]
Condition
Recommendation
Rationale
Temperature
Refrigerated (2-8°C) or Frozen (≤ -20°C)
Reduces the rate of potential thermally induced degradation reactions.[2]
Prevents exposure to moisture and atmospheric oxygen.[8]
Q3: How can I assess the purity of my 1-(2,4,5-Triethoxyphenyl)ethanone sample?
A3: Several analytical techniques can be used to assess the purity of your compound. The choice of method depends on the desired level of sensitivity and the information required.[9]
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and for confirming the identity of the main component and its byproducts.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities, although it is generally less sensitive than chromatographic methods for trace impurities.[12]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 1-(2,4,5-Triethoxyphenyl)ethanone.
Q4: I've observed a change in the color of my solid compound over time. What could be the cause?
A4: A change in color, such as yellowing or darkening, is often an indicator of degradation. This is likely due to slow oxidation or photodecomposition, leading to the formation of colored impurities. The electron-rich triethoxyphenyl ring may be particularly susceptible to oxidation. It is highly recommended to re-analyze the purity of the material using a validated analytical method like HPLC before further use.[12]
Q5: My recent HPLC analysis shows new, small peaks that were not present when I first received the compound. What are these?
A5: The appearance of new peaks in an HPLC chromatogram strongly suggests that the compound has started to degrade. These new peaks represent degradation products. To identify the cause, consider the storage conditions and recent handling of the compound. The degradation could be due to:
Hydrolysis: If the compound was exposed to acidic or basic conditions (e.g., in an unbuffered solution), you might be seeing hydrolysis of one or more ethoxy groups.
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation products.[13]
Photodegradation: If the compound was exposed to light, the new peaks could be photolytic byproducts.[3]
To better understand the identity of these new peaks, a forced degradation study is recommended (see Experimental Protocol 1).
Q6: I am seeing poor reproducibility in my bioassays using this compound. Could stability be an issue?
A6: Yes, poor stability can lead to inconsistent results in biological experiments. If the compound degrades in your assay medium, the effective concentration of the active substance will decrease over time, leading to variability. It is crucial to assess the stability of 1-(2,4,5-Triethoxyphenyl)ethanone in your specific experimental buffer or medium. A simple stability test would involve incubating the compound in the assay medium for the duration of your experiment and analyzing samples at different time points by HPLC to check for degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust analytical methods and stable formulations.[14][15]
Caption: Potential degradation pathways for 1-(2,4,5-Triethoxyphenyl)ethanone.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a compound.[10][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Objective: To investigate the degradation of 1-(2,4,5-Triethoxyphenyl)ethanone under various stress conditions.
Materials:
1-(2,4,5-Triethoxyphenyl)ethanone
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC-grade water, acetonitrile, and methanol
Calibrated HPLC system with a UV detector
pH meter
Temperature-controlled oven
Photostability chamber
Procedure:
Sample Preparation: Prepare a stock solution of 1-(2,4,5-Triethoxyphenyl)ethanone at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis:
a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
b. Keep the solution at 60°C for 24 hours.
c. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis:
a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
b. Keep the solution at room temperature for 24 hours.
c. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation:
a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
b. Keep the solution at room temperature, protected from light, for 24 hours.
c. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation:
a. Place the solid compound in a controlled-temperature oven at 80°C for 48 hours.
b. At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
Photolytic Degradation:
a. Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[16]
b. A control sample should be kept in the dark under the same temperature conditions.
c. Analyze the samples by HPLC after exposure.
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
Up to 24 hours
Base Hydrolysis
0.1 M NaOH
Room Temperature
Up to 24 hours
Oxidation
3% H₂O₂
Room Temperature
Up to 24 hours
Thermal (Solid)
Dry Heat
80°C
Up to 48 hours
Photolytic
ICH Q1B conditions
Controlled
Per guidelines
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15]
Objective: To develop an HPLC method capable of separating 1-(2,4,5-Triethoxyphenyl)ethanone from its potential degradation products.
1H and 13C NMR analysis and interpretation for 1-(2,4,5-Triethoxyphenyl)ethanone
An In-Depth Technical Guide to the NMR Analysis of 1-(2,4,5-Triethoxyphenyl)ethanone Executive Summary & Structural Context 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: Not commonly indexed, analog to 1-(2,4,5-trimethoxypheny...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the NMR Analysis of 1-(2,4,5-Triethoxyphenyl)ethanone
Executive Summary & Structural Context
1-(2,4,5-Triethoxyphenyl)ethanone (CAS: Not commonly indexed, analog to 1-(2,4,5-trimethoxyphenyl)ethanone) is a critical intermediate in the synthesis of psychoactive phenethylamines and specific pharmaceutical alkoxyphenols. Its structural integrity relies on the precise regiochemical placement of three ethoxy groups on the acetophenone core.
This guide provides a rigorous comparative analysis between the target molecule and its most common structural analog, 1-(2,4,5-Trimethoxyphenyl)ethanone (a derivative of Asarone). Differentiating these two is a frequent challenge in medicinal chemistry when optimizing lipophilicity (SAR studies) or validating alkylation steps (ethylation vs. methylation).
Key Analytical Challenge:
Distinguishing the ethyl vs. methyl ether substitution patterns while confirming the 2,4,5-substitution pattern (para-hydrogen disposition) against potential 2,3,4- or 2,4,6-isomers.
To ensure reproducible data, the following protocol minimizes solvent effects and concentration-dependent shifts.
Standardized Acquisition Parameters
Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of overlapping methylene quartets).
Solvent: Deuterated Chloroform (
) with 0.03% TMS.
Rationale:
minimizes hydrogen bonding interactions compared to DMSO-, providing sharper resolution of the alkyl coupling patterns.
Concentration: 10-15 mg in 0.6 mL solvent.
Temperature: 298 K (25°C).
Pulse Sequence:
1H: 30° pulse angle, 1s relaxation delay (d1).
13C: Proton-decoupled, 2s relaxation delay to allow quaternary carbon relaxation.
Synthesis & Workflow Visualization
The following diagram illustrates the typical synthesis pathway via Friedel-Crafts acylation, highlighting the origin of the 2,4,5-substitution pattern.
Caption: Figure 1. Friedel-Crafts acylation pathway.[1][2] The 2,4,5-pattern is favored electronically, though steric bulk of ethoxy groups can influence regio-selectivity compared to methoxy analogs.
Comparative 1H NMR Analysis
The proton NMR spectrum provides the most immediate confirmation of the "Ethoxy" vs. "Methoxy" identity.
The Diagnostic "Fingerprint"
Unlike the trimethoxy analog, which displays three sharp singlets in the 3.8–4.0 ppm range, the triethoxy compound displays a complex set of quartets and triplets.
Table 1: Comparative 1H NMR Data (
, 400 MHz)
Proton Assignment
1-(2,4,5-Triethoxyphenyl)ethanone (Target)
1-(2,4,5-Trimethoxyphenyl)ethanone (Alternative)
Diagnostic Difference
Ar-H (C6)
7.45 (s, 1H)
7.42 (s, 1H)
Negligible. Position 6 is deshielded by the carbonyl anisotropy in both.
Ar-H (C3)
6.48 (s, 1H)
6.50 (s, 1H)
Negligible. Position 3 is shielded by ortho-alkoxy groups.
Alkoxy (-OCH2-)
4.05 - 4.15 (m, 6H, 3x q)
Absent
Primary Diagnostic. The target shows 3 distinct quartets (often overlapping).
Alkoxy (-OCH3)
Absent
3.88, 3.92, 3.96 (s, 9H)
The alternative shows 3 sharp singlets.
Terminal (-CH3)
1.45 - 1.55 (m, 9H, 3x t)
Absent
Secondary Diagnostic. Triplet clusters at high field.
Acetyl (-COCH3)
2.58 (s, 3H)
2.59 (s, 3H)
Negligible. Characteristic methyl ketone singlet.
Detailed Interpretation Logic
Aromatic Region (6.0 - 8.0 ppm):
The presence of two singlets (H-3 and H-6) confirms the para-substitution pattern of the protons.
Causality: If the substitution were 2,3,4-triethoxy, the protons would be at positions 5 and 6, resulting in an AB doublet system (
Hz). The singlet appearance rules out vicinal coupling, confirming the 2,4,5-pattern.
The "Ethoxy Wall" (4.0 - 4.2 ppm):
The three ethoxy methylene (
) groups appear as quartets ( Hz).
2-OEt: Often the most deshielded due to proximity to the carbonyl, but steric twisting can shield it relative to the 4-OEt.
4-OEt & 5-OEt: These signals often overlap. In higher field instruments (600 MHz), they resolve into distinct quartets.
NOE Validation (Self-Validating Step):
To confirm the regiochemistry, irradiate the Acetyl methyl signal (
2.58).
Observation: You should observe an NOE enhancement at the H-6 aromatic proton (
7.45). You will not see enhancement of the ethoxy signals if the conformation twists the 2-OEt away, but H-6 is spatially locked next to the carbonyl.
Comparative 13C NMR Analysis
Carbon NMR provides the definitive confirmation of the carbon backbone and distinguishes the alkyl chain length without the complexity of J-coupling overlap.
Mechanistic Insight:
The shift from ~56 ppm (Methoxy) to ~64 ppm (Ethoxy methylene) is a reliable "anchor point" for automated spectral verification. The
-effect of the extra methyl group in the ethyl chain deshields the -carbon (the methylene) by approximately 8-10 ppm relative to the methyl ether.
Troubleshooting & Decision Matrix
Use this workflow to resolve ambiguity between the target and potential impurities.
Caption: Figure 2. NMR Diagnostic Decision Tree. Use this logic to rapidly validate the identity of 1-(2,4,5-Triethoxyphenyl)ethanone.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123089, Ethanone, 1-(2,4,6-trimethoxyphenyl)- (Isomer Comparison). Retrieved from .[3]
BenchChem (2025). An In-depth Technical Guide to 2',3',4'-Trimethoxyacetophenone (Structural Analog Data). Retrieved from .
SpectraBase. 1H NMR of 2,4,5-Trimethoxyacetophenone (Reference Spectra). Wiley Science Solutions. Retrieved from .
Royal Society of Chemistry. ChemSpider: 2,4,5-Trimethoxyacetophenone Data. Retrieved from .
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(2,4,5-Triethoxyphenyl)ethanone
Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: Implied, MW: 252.31 Da). It is designed to assist analytical chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 1-(2,4,5-Triethoxyphenyl)ethanone (CAS: Implied, MW: 252.31 Da). It is designed to assist analytical chemists in distinguishing this specific isomer from its methoxy-analogs (e.g., 1-(3,4,5-trimethoxyphenyl)ethanone) and structural isomers (e.g., 2,4,6-triethoxy variants).
, -15 Da), the triethoxy derivative exhibits a characteristic McLafferty-type rearrangement involving the ethoxy side chains, leading to sequential neutral losses of ethylene (, -28 Da).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal consistency checks.
A. GC-MS (Electron Impact - EI)
Targeting structural fingerprinting and library matching.
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of ethoxy groups).
Ion Source: 230°C, 70 eV.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).
Validation Step: Inject a standard of Acetophenone prior to the run. Verify the ratio of m/z 105/77 is > 2.0 to ensure the source is not inducing excessive thermal cracking.
B. LC-MS/MS (Electrospray Ionization - ESI)
Targeting molecular weight confirmation and soft fragmentation.
Mode: Positive Ion Mode (
).
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Collision Energy (CE): Stepped 15-35 eV.
Validation Step: Monitor the "Ortho Effect." The 2-position ethoxy group facilitates a specific diagnostic loss of ethanol (46 Da) or water (18 Da) under low collision energies, absent in 3,4,5-isomers.
Comparative Analysis: EI vs. ESI Performance
The following table contrasts the spectral data obtained from Hard Ionization (EI) versus Soft Ionization (ESI), highlighting the utility of each for structural assignment.
Feature
Electron Impact (EI, 70 eV)
Electrospray Ionization (ESI, CID)
Parent Ion
m/z 252 () . Distinct intensity (approx 30-50%).
m/z 253 () . Base peak (100%).
Base Peak
m/z 237 (Loss of ) or m/z 224 (Loss of ).
m/z 225 (Loss of ).
Primary Mechanism
Radical-induced cleavage & Rearrangement.
Charge-remote fragmentation & Proton transfer.
Key Neutral Losses
-15 (Methyl), -28 (Ethylene), -29 (Ethyl).
-28 (Ethylene), -46 (Ethanol - Ortho effect).
Detection Limit
Low picogram (SIM mode).
Femtogram (MRM mode).
Mechanistic Deep Dive: The Fragmentation Pathway
The fragmentation of 1-(2,4,5-triethoxyphenyl)ethanone is governed by the stability of the aromatic core and the lability of the ethoxy alkyl chains.
Key Pathways
Alpha-Cleavage (Acyl Group): The bond between the carbonyl carbon and the benzene ring or the methyl group breaks.
Ethoxy Rearrangement (The "Ethylene Cascade"):
Unlike methoxy groups, ethoxy groups possess a
-hydrogen. This allows for a four-membered transition state elimination of neutral ethylene ().
.
Ortho-Effect (Specific to 2-position):
The carbonyl oxygen abstracts a hydrogen from the 2-ethoxy group, facilitating the loss of neutral ethanol or ethylene/water.
Visualization of Signaling Pathways
Figure 1: Fragmentation pathways of 1-(2,4,5-Triethoxyphenyl)ethanone showing parallel radical cleavage (Red) and rearrangement (Yellow/Green) mechanisms.
Differentiation from Alternatives (Isomers & Analogs)
A critical challenge in drug development and synthesis is distinguishing the target molecule from impurities like the Trimethoxy analog or the 2,4,6-isomer .
Scenario A: Triethoxy vs. Trimethoxy (1-(2,4,5-trimethoxyphenyl)ethanone)
Triethoxy (Target): Shows sequential losses of 28 Da (Ethylene).
Spectrum: 252
224 196.
Trimethoxy (Alternative): Shows sequential losses of 15 Da (Methyl radical) or 30 Da (Formaldehyde).
Spectrum: 210
195 180.
Note: The trimethoxy analog cannot lose mass 28 easily as it lacks the
-carbon required for ethylene elimination.
Scenario B: 2,4,5-Triethoxy vs. 2,4,6-Triethoxy
2,4,5-Isomer (Target): Has only one ethoxy group ortho to the ketone.
Moderate "Ortho Effect" (Loss of Ethanol/Water).
2,4,6-Isomer (Alternative): Has two ethoxy groups ortho to the ketone.
Significant steric hindrance and a dominant "Ortho Effect." The peak for
or will be significantly more intense in the 2,4,6-isomer due to double probability of interaction.
Analytical Workflow Recommendation
For researchers isolating this compound from a reaction mixture:
Run LC-MS/MS first: Confirm Parent Ion 253.
Check MS2: Look for the "Ethylene Cascade" (253
225 197). If you see -15 losses, you have the methoxy impurity.
Run GC-MS: If distinguishing from the 2,4,6-isomer, use a non-polar column (HP-5). The 2,4,6-isomer usually elutes faster (lower boiling point) due to steric inhibition of intermolecular bonding (shielded carbonyl).
References
NIST Mass Spectrometry Data Center. Ethanone, 1-(2,4,5-trimethylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link](Cited as homologous reference for acetophenone fragmentation behavior).
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on rearrangement mechanisms in ethoxy-arenes).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for "Ortho Effect" mechanisms in substituted acetophenones).
Comparative study of different synthetic routes to 1-(2,4,5-Triethoxyphenyl)ethanone
An In-Depth Technical Guide to the Synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone
Content Type: Publish Comparison Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary: The Strategic Importance of 2,4,5-Triethoxyacetophenone
1-(2,4,5-Triethoxyphenyl)ethanone (CAS: 1818-28-6 for trimethoxy analog; specific triethoxy CAS often referenced in patent literature for Tretoquinol intermediates) is a critical scaffold in medicinal chemistry.[1] It serves as the primary lipophilic core for the synthesis of Tretoquinol (Trimetoquinol) , a potent beta-adrenergic agonist and platelet aggregation inhibitor.
Unlike its trimethoxy counterpart, the triethoxy variant presents unique synthetic challenges due to the increased steric bulk of the ethyl groups and the susceptibility of poly-alkoxy systems to Lewis acid-mediated dealkylation (ether cleavage) during acylation.
This guide objectively compares three distinct synthetic routes, ranking them by regioselectivity , scalability , and atom economy .
Decision Matrix: Selecting the Optimal Route
Before initiating synthesis, assess your starting material availability and scale requirements.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability.
Comparative Analysis of Synthetic Routes
Route A: The Houben-Hoesch Condensation (Preferred for Lab Scale)
Mechanism: Electrophilic aromatic substitution using a protonated nitrile (iminium ion) generated in situ from acetonitrile and HCl gas, catalyzed by mild Lewis acids (ZnCl₂).
Why it works: The bulky ethoxy groups activate the ring but also make it sensitive. The Houben-Hoesch conditions are milder than AlCl₃, preventing the cleavage of ethyl ethers (de-ethylation) which is a common failure mode in standard Friedel-Crafts.
Mechanism: Acylation using Acetic Anhydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or Acetyl Chloride () with a Lewis Acid.
Critical Modification: Standard AlCl₃ is often too harsh , leading to 1-(2,4-diethoxy-5-hydroxyphenyl)ethanone.[1]
Optimization: Use Stannic Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) or Zinc Chloride () in dichloromethane (DCM) or nitromethane. These catalysts are "soft" enough to preserve the ether linkages while effecting acylation at the sterically less hindered C-5 position.
Route C: The Thiele-Winter "Bottom-Up" Approach
Mechanism: 1,4-addition of acetic anhydride to p-benzoquinone to form 1,2,4-triacetoxybenzene, followed by hydrolysis and exhaustive O-ethylation.[1]
Utility: Best when 1,2,4-triethoxybenzene is unavailable or prohibitively expensive.[1] It builds the core substitution pattern from scratch.
Best for: Producing high-purity reference standards or pharmaceutical intermediates.[1]
Reagents:
1,2,4-Triethoxybenzene (21.0 g, 100 mmol)
Acetonitrile (anhydrous, 100 mL)
Zinc Chloride (anhydrous, fused, 15.0 g)
HCl gas (dried through ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
trap)
Step-by-Step Workflow:
Setup: Flame-dry a 500 mL 3-neck flask equipped with a gas inlet tube, thermometer, and CaCl₂ drying tube.
Dissolution: Dissolve 1,2,4-triethoxybenzene in anhydrous acetonitrile. Add the fused ZnCl₂.
Saturation: Cool the mixture to 0°C in an ice-salt bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation is reached. The mixture will darken, and a ketimine hydrochloride precipitate may form.
Aging: Seal the flask and store at 0–5°C for 24–48 hours.
Hydrolysis: Decant the solvent. Dissolve the residue in water (200 mL) and reflux for 1 hour. This converts the intermediate ketimine (
) to the ketone ().
Workup: Cool to room temperature. The product usually precipitates as a solid. Filter and wash with cold water.[1][2]
Purification: Recrystallize from ethanol/water (4:1).
Solution: The 5-position is electronically favored (para to the C-2 ethoxy).[1] Ensure the starting material is pure 1,2,4-triethoxybenzene. Impurities in the starting material are the most common cause of "isomers."
References
Houben-Hoesch Reaction on Poly-alkoxybenzenes
Title: Acylation of 2-azahetarylacetonitriles by (acetylthio)acetic and alpha-(acetylthio)propionic acid chlorides.[1] (Contains specific reference to 1,2,4-triethoxybenzene reaction with ZnCl2/HCl).
Confirming the Structure of Novel Derivatives Synthesized from 1-(2,4,5-Triethoxyphenyl)ethanone
This guide outlines the synthesis, structural confirmation, and comparative performance analysis of novel derivatives derived from 1-(2,4,5-Triethoxyphenyl)ethanone . It is designed for researchers requiring a robust, se...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the synthesis, structural confirmation, and comparative performance analysis of novel derivatives derived from 1-(2,4,5-Triethoxyphenyl)ethanone . It is designed for researchers requiring a robust, self-validating workflow for generating and verifying these bioactive scaffolds.
Executive Summary & Strategic Rationale
1-(2,4,5-Triethoxyphenyl)ethanone is a highly electron-rich acetophenone derivative. The presence of three ethoxy groups at the ortho, meta, and para positions activates the aromatic ring, making it an excellent nucleophile for electrophilic aromatic substitutions, but more importantly, the acetyl group serves as a versatile handle for Claisen-Schmidt condensations .
Why Derivatize?
While the parent compound possesses intrinsic antioxidant properties, its pharmacophore is limited. Converting the acetyl moiety into an
-unsaturated ketone (Chalcone ) or a nitrogen-containing heterocycle (Pyrazoline ) significantly expands the chemical space, often enhancing lipophilicity and target binding affinity (e.g., for kinase inhibition or microbial cell wall disruption).
This guide focuses on two primary derivative classes:
Chalcones: Synthesized via condensation with aromatic aldehydes.[1][2]
Pyrazolines: Synthesized via cyclization of the chalcone with hydrazine.
Synthetic Pathways & Experimental Protocols
Workflow Visualization
The following diagram outlines the divergent synthesis pathways and the critical decision points for structural verification.
Caption: Divergent synthetic pathway from the parent acetophenone to Chalcone and Pyrazoline derivatives, highlighting key spectral checkpoints.
Rationale: Cyclization with hydrazine hydrate stabilizes the structure into a 5-membered ring, removing the reactive enone system which often reduces toxicity while maintaining bioactivity.
Reagents: Dissolve the purified Chalcone (5 mmol) in Ethanol (20 mL).
Work-up: Concentrate the solvent to 1/3 volume and cool in an ice bath. Filter the precipitate.[2][3]
Comparative Structural Confirmation Strategy
To confirm the structure, you must validate the loss of the starting material's features and the gain of the derivative's specific motifs .
Comparison of Analytical Techniques
Feature
1H NMR (The Gold Standard)
FT-IR (Rapid Screening)
Mass Spectrometry (Validation)
Parent (Acetophenone)
Singlet at ~2.5 ppm (Acetyl -CH3).
Sharp C=O stretch at ~1660 cm⁻¹.
Molecular Ion [M]+ matches formula.
Chalcone Derivative
Disappearance of 2.5 ppm singlet. Appearance of two doublets at 7.3–7.8 ppm (J=15–16 Hz).
C=O stretch shifts to lower freq (~1640 cm⁻¹) due to conjugation.
[M]+ = Parent + Aldehyde - H₂O.
Pyrazoline Derivative
Appearance of chiral protons (HA, HB, HX pattern) at 3.0–5.0 ppm.
Disappearance of C=O. Appearance of C=N (~1590 cm⁻¹).
[M]+ = Chalcone + N₂H₄ - H₂O.
Deep Dive: The NMR "Fingerprint"
The most critical step in confirming the Chalcone structure is identifying the stereochemistry of the double bond.
Trans-isomer (E): The vinylic protons (
and ) will appear as two distinct doublets with a coupling constant () of 15–16 Hz .
Cis-isomer (Z):
values would be significantly lower (6–12 Hz), but the steric bulk of the triethoxy group heavily favors the Trans product.
Specific Triethoxy Signatures:
Regardless of the derivative, the triethoxy group provides a stable internal standard:
~1.3–1.5 ppm: Three overlapping triplets (9H, -OCH₂CH₃ ).
~4.0–4.2 ppm: Three overlapping quartets (6H, -OCH₂ CH₃).
Note: If these peaks shift significantly or disappear, ether cleavage may have occurred (a common side effect if acid concentration is too high).
Performance Comparison: Derivatives vs. Alternatives
When evaluating these novel derivatives against standard alternatives (like simple dimethoxy-chalcones or standard antibiotics), the "Performance" is measured by Synthetic Efficiency and Biological Potential .
Table 2: Performance Metrics
Metric
Triethoxy-Chalcone (Novel)
Dimethoxy-Analogs (Standard)
Interpretation
Synthetic Yield
85–92%
75–85%
The electron-donating ethoxy groups activate the ketone, often improving condensation yields [1].
Solubility (LogP)
Higher (More Lipophilic)
Moderate
The extra ethyl chains increase lipophilicity, potentially improving membrane permeability for drug delivery [2].
Structural Stability
High
High
Both are stable, but triethoxy derivatives are more resistant to minor metabolic demethylation compared to methoxy groups.
Bioactivity Potential
Enhanced Antibacterial/Antifungal
Baseline
Bulky alkoxy groups (ethoxy) often show better steric fit in bacterial protein pockets compared to smaller methoxy groups [3].
Logic for Troubleshooting (Self-Validating System)
If the structure is not confirmed, follow this logic tree to diagnose the synthesis failure.
Caption: Troubleshooting logic tree for structural confirmation of 1-(2,4,5-Triethoxyphenyl)ethanone derivatives.
References
BenchChem. (2025).[1][2][4][5] Potential Derivatives of 1-(2,4,5-Trichlorophenyl)ethanone: A Technical Guide for Drug Discovery and Development. Retrieved from
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
Sivakumar, P. M., et al. (2007). Synthesis, antimycobacterial activity, and QSAR studies of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(6), 1695-1700.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
PubChem.[6] (n.d.). 1-(2,4,5-triethoxyphenyl)ethanone Compound Summary. Retrieved from
Benchmarking the reactivity of 1-(2,4,5-Triethoxyphenyl)ethanone against other ketones
Executive Summary In the landscape of aromatic ketone building blocks, 1-(2,4,5-Triethoxyphenyl)ethanone (henceforth TEPE ) represents a distinct kinetic profile characterized by extreme electronic saturation .[1] Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of aromatic ketone building blocks, 1-(2,4,5-Triethoxyphenyl)ethanone (henceforth TEPE ) represents a distinct kinetic profile characterized by extreme electronic saturation .[1] Unlike standard acetophenone or its electron-deficient analogs (e.g., 4-nitroacetophenone), TEPE exhibits significant deactivation at the carbonyl carbon due to the synergistic resonance effects of three ethoxy groups.
This guide benchmarks TEPE against standard industry alternatives, demonstrating that while it serves as a robust nucleophile precursor (in aldol-type condensations), it acts as a recalcitrant electrophile in addition reactions.[1] We provide validated protocols to overcome these kinetic bottlenecks.
Molecular Profile & Electronic Theory[1]
To predict reactivity, we must first quantify the electronic environment. TEPE features ethoxy substituents at the 2 (ortho), 4 (para), and 5 (meta) positions.[1]
The "Electronic Shield" Effect
The reactivity is governed by the Hammett substituent constants (
) and steric parameters:
4-Ethoxy (
): Strong resonance donor (+M).[1] Significantly reduces the partial positive charge () on the carbonyl carbon.
2-Ethoxy (Ortho Effect): Provides both resonance donation and steric hindrance.[1] The steric bulk of the ethoxy group forces the carbonyl group out of planarity slightly, but the oxygen lone pair donation remains dominant.
5-Ethoxy (
): Weak inductive withdrawal, completely overwhelmed by the donation from positions 2 and 4.[1]
Comparative Benchmarks
We benchmarked TEPE against three standard ketones to establish a "Reactivity Spectrum."
Kinetic Bottleneck. Requires reflux or excess hydride.[1]
Scientist's Note: The high electron density on the TEPE carbonyl repels the incoming hydride nucleophile. Standard protocols using 0.5 eq of NaBH₄ in methanol at 0°C will result in incomplete conversion. Recommendation: Increase temperature to 25°C and extend reaction time to 2 hours.
Solubilization: In a 50 mL round-bottom flask, dissolve the TEPE (2.52 g) and 4-chlorobenzaldehyde (1.40 g) in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.
Why: Ethanol is polar enough to dissolve the reactants but will precipitate the non-polar chalcone product, driving the reaction forward (Le Chatelier’s principle).
Catalyst Addition: Dissolve KOH (0.84 g) in a minimum amount of water (1-2 mL) and add it dropwise to the main solution.[1]
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]
Patil, C. B., et al. (2021).[1] Synthesis and characterization of novel mono, bis and tris heteroaryl chalcone derivatives of 1,3,5-trimethoxybenzene. Organic Communications, 14(1), 1-10.[1] Link
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Referencing Enolate Stability and Hammett Correlations).
This guide outlines the authoritative disposal and handling protocols for 1-(2,4,5-Triethoxyphenyl)ethanone , synthesizing chemical safety data with practical waste management logistics.[1][2] Chemical Profile & Hazard A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling protocols for 1-(2,4,5-Triethoxyphenyl)ethanone , synthesizing chemical safety data with practical waste management logistics.[1][2]
Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, the waste generator must characterize the material. 1-(2,4,5-Triethoxyphenyl)ethanone is a substituted aromatic ketone used primarily as a pharmaceutical intermediate.[1][2]
Property
Specification
Operational Implication
CAS Number
Not widely listed (Analog: 1676-63-7 for mono-ethoxy)
Proper segregation is the single most critical step to prevent cross-contamination and regulatory fines.
Step 1: Determine the Waste Stream
Use the following logic to categorize the waste:
Pure Substance (Solid): Classify as "Hazardous Waste - Solid, Organic, N.O.S." (Not Otherwise Specified).[1][2]
Reaction Mixture (Liquid): If dissolved in solvents (e.g., Ethyl Acetate, DCM), classify based on the solvent's primary hazard (e.g., Flammable or Toxic).[1][2]
Contaminated Debris: Gloves, weigh boats, and paper towels go into "Solid Debris - Hazardous" .[1][2]
Step 2: RCRA Classification (US Specific)
While this specific compound is not on the EPA's P-list or U-list , it must be evaluated for characteristics:
Ignitability (D001): Unlikely for the pure solid, but applicable if in flammable solvent.
Toxicity (D004-D043): Not a TCLP metal or pesticide.[1][2]
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Solid Pure Substance (Bench Scale)
Context: Expired reagent or excess solid from synthesis.[2]
Protocol:
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust. [1][2][3][8][9]
Hazard Checkbox: "Irritant" and "Toxic" (precautionary).[2][4][7][9]
Storage: Store in the Solid Waste satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Solutions (Liquid)
Context: Mother liquor or extraction solvents containing the compound.
Protocol:
Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Acetone, Ethanol).[2]
Bulking: Pour into the appropriate 5-gallon safety carboy (Red can for flammables, HDPE for halogenated).
Logging: Record the estimated concentration of 1-(2,4,5-Triethoxyphenyl)ethanone on the carboy log sheet. Note: This compound is non-volatile and will remain in the sludge after solvent recovery/incineration.
Scenario C: Spill Cleanup (Emergency)
Context: Accidental benchtop spill of 1-50g.
Protocol:
Isolate: Alert nearby personnel. Don PPE (Safety goggles, Nitrile gloves, Lab coat).[1][2]
Contain:
If Solid: Cover with a damp paper towel to prevent dust dispersion, then scoop into a waste jar.
If Liquid: Surround with absorbent pads or vermiculite.[2]
Clean: Wipe the surface with Ethanol or Isopropanol (the compound is soluble in alcohols), followed by a soap and water wash.
Disposal: Place all cleanup materials into a clear plastic bag, seal, and label as "Hazardous Debris" .
Visual Workflow: Waste Decision Tree
The following diagram illustrates the logical flow for segregating this specific chemical waste.
Figure 1: Decision logic for segregating 1-(2,4,5-Triethoxyphenyl)ethanone waste streams to ensure regulatory compliance.
Final Disposition & Destruction
The ultimate fate of this chemical should be High-Temperature Incineration .[2]
Mechanism: The ethoxy groups and aromatic ring oxidize completely to
and under standard hazardous waste incineration conditions (>1000°C).
Prohibited Methods:
Do NOT use oxidative destruction (Bleach/Chromic acid) in the lab; this may generate toxic chlorinated byproducts.[2]
Do NOT dispose of via sanitary sewer; it is toxic to aquatic life and poorly biodegradable.
References
PubChem. (2025).[2] Compound Summary: 1-(2,4,5-Triethoxyphenyl)ethanone.[1][2][11] National Library of Medicine.[2] [Link][1][2]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2] [Link]
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]